molecular formula C37H74O18 B11935971 THP-PEG16-alcohol

THP-PEG16-alcohol

Cat. No.: B11935971
M. Wt: 807.0 g/mol
InChI Key: UMXNEPLCLVAPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THP-PEG16-alcohol is a useful research compound. Its molecular formula is C37H74O18 and its molecular weight is 807.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H74O18

Molecular Weight

807.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C37H74O18/c38-4-6-39-7-8-40-9-10-41-11-12-42-13-14-43-15-16-44-17-18-45-19-20-46-21-22-47-23-24-48-25-26-49-27-28-50-29-30-51-31-32-52-33-34-53-35-36-55-37-3-1-2-5-54-37/h37-38H,1-36H2

InChI Key

UMXNEPLCLVAPFH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

Synthesis of THP-PEG16-Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for THP-PEG16-alcohol, a heterobifunctional polyethylene glycol (PEG) derivative. This molecule incorporates a terminal alcohol group and a tetrahydropyranyl (THP) protected alcohol, making it a valuable building block in bioconjugation, drug delivery, and surface modification. The synthesis involves the protection of one of the terminal hydroxyl groups of a PEG16 diol.

Synthetic Strategy Overview

The synthesis of this compound is primarily a protection reaction. The core of this process is the selective monosubstitution of polyethylene glycol (diol) with a molecular weight corresponding to 16 ethylene glycol units. The key step is the acid-catalyzed reaction of the PEG diol with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl ether at one of the terminal hydroxyl groups.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on well-established methods for the THP protection of alcohols.[1][2][3][4][5]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Supplier
Poly(ethylene glycol) (n≈16)H(OCH₂CH₂)₁₆OH~700Various
3,4-Dihydro-2H-pyran (DHP)C₅H₈O84.12Various
p-Toluenesulfonic acid (PTSA)C₇H₈O₃S172.20Various
Dichloromethane (DCM)CH₂Cl₂84.93Various
Saturated Sodium BicarbonateNaHCO₃84.01Various
Anhydrous Sodium SulfateNa₂SO₄142.04Various
Diethyl Ether(C₂H₅)₂O74.12Various
HexaneC₆H₁₄86.18Various
Synthesis of this compound
  • Reaction Setup: A solution of polyethylene glycol (diol, n≈16, 1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To this solution, 3,4-dihydro-2H-pyran (DHP, 1.1 eq) is added, followed by a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product, a mixture of the desired mono-protected PEG, di-protected PEG, and unreacted starting material, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or methanol in dichloromethane to afford the pure this compound.

Reaction Mechanism and Visualization

The synthesis proceeds via an acid-catalyzed addition of the alcohol to the double bond of dihydropyran. The mechanism involves the formation of a resonance-stabilized carbocation intermediate.

Synthesis_Workflow PEG16_diol PEG16-diol Reaction Reaction in DCM PEG16_diol->Reaction DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction PTSA p-Toluenesulfonic acid (PTSA, catalyst) PTSA->Reaction Quenching Quenching (aq. NaHCO3) Reaction->Quenching 1. Stir at RT 2. Monitor by TLC Extraction Extraction (DCM) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

The THP protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to regenerate the alcohol.

Protection_Mechanism cluster_protection Protection cluster_deprotection Deprotection DHP Dihydropyran Carbocation Resonance-stabilized carbocation DHP->Carbocation + H+ H_plus H+ Protected_PEG This compound Carbocation->Protected_PEG + PEG16-OH PEG_OH PEG16-OH Loss_H -H+ THP_PEG This compound Protonated_ether Protonated Ether THP_PEG->Protonated_ether + H+ Regen_PEG_OH PEG16-OH Protonated_ether->Regen_PEG_OH + H2O Byproduct 5-Hydroxypentanal Protonated_ether->Byproduct H_plus_deprotect H+, H2O

Caption: Mechanism of THP protection and deprotection of an alcohol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the THP protection of alcohols. The exact values for this compound may vary depending on the specific reaction conditions and the purity of the starting materials.

ParameterValueReference
Reactant Ratios
PEG16-diol : DHP1 : 1.1-1.5General Procedure
Catalyst (PTSA) loading0.01 - 0.05 eq
Reaction Conditions
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time1 - 4 hoursGeneral Procedure
Yield
Isolated Yield70 - 90%General Procedure

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on the well-established tetrahydropyranyl protection of a primary alcohol. By carefully controlling the stoichiometry of the reagents, a good yield of the mono-protected product can be achieved. This versatile heterobifunctional PEG linker is a valuable tool for researchers in the fields of drug delivery, biomaterial science, and nanotechnology.

References

The Strategic Imperative of THP-PEG16-alcohol as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of THP-PEG16-alcohol, a long-chain PEG linker, in PROTAC design, providing a framework for its application, supported by representative data from long-chain PEGylated PROTACs, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of a long PEG chain, such as a 16-unit PEG, significantly enhances the aqueous solubility of a PROTAC molecule. The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving interactions with water. This increased hydrophilicity can prevent aggregation and improve the overall developability of the PROTAC candidate.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of long PEG linkers can be advantageous.[1] These linkers can adopt folded conformations, shielding the polar surface area of the PROTAC and creating a more compact, less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake, making the optimization of linker length a critical aspect of PROTAC design.

Optimizing Ternary Complex Formation

The length and flexibility of the linker are paramount in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long linker might lead to an unstable or non-productive ternary complex, resulting in inefficient ubiquitination. A 16-unit PEG linker provides significant length and flexibility, which can be advantageous for spanning the distance between the POI and the E3 ligase, particularly for targets with challenging surface topographies.

Data Presentation: The Impact of Long-Chain PEG Linkers on PROTAC Efficacy

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [2][3]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10
Data from Cyrus et al. highlights that a 16-atom linker provided the optimal length for ERα degradation.[2]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%
This data demonstrates that a significant linker length was required for potent TBK1 degradation.

Table 3: Illustrative Comparison of PROTACs with Alkyl vs. PEG Linkers

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
Illustrative data compiled from various sources in the literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a this compound linker and for key biological assays to evaluate its efficacy.

Synthesis of a PROTAC with this compound Linker

The synthesis involves the protection of the alcohol group of this compound, followed by sequential coupling to the E3 ligase ligand and the POI ligand.

Step 1: Synthesis of a Bifunctional PEG Linker with an Orthogonal Protecting Group

  • Materials: this compound, dihydropyran (DHP), p-toluenesulfonic acid (p-TSA), dichloromethane (DCM), appropriate E3 ligase ligand (e.g., pomalidomide derivative with a free amine), and POI ligand (e.g., with a carboxylic acid).

  • Procedure:

    • Protect the terminal alcohol of a commercially available HO-PEG16-COOtBu linker with a THP group by reacting with DHP in the presence of a catalytic amount of p-TSA in DCM.

    • Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) to yield THP-O-PEG16-COOH.

Step 2: Coupling of the Linker to the E3 Ligase Ligand

  • Materials: THP-O-PEG16-COOH, pomalidomide-amine, HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve THP-O-PEG16-COOH and pomalidomide-amine in anhydrous DMF.

    • Add HATU and DIPEA and stir at room temperature until the reaction is complete (monitored by LC-MS).

    • Purify the product (THP-O-PEG16-pomalidomide) by preparative HPLC.

Step 3: Deprotection of the THP Group

  • Materials: THP-O-PEG16-pomalidomide, acetic acid, THF, water.

  • Procedure:

    • Dissolve the THP-protected intermediate in a mixture of acetic acid, THF, and water (e.g., 3:1:1).

    • Stir at room temperature until deprotection is complete (monitored by LC-MS).

    • Purify the deprotected alcohol (HO-PEG16-pomalidomide) by preparative HPLC.

Step 4: Coupling of the Linker-E3 Ligase Moiety to the POI Ligand

  • Materials: HO-PEG16-pomalidomide, POI ligand-COOH, Mitsunobu reagents (DEAD or DIAD, and PPh3), THF.

  • Procedure:

    • Dissolve the POI ligand-COOH, HO-PEG16-pomalidomide, and PPh3 in anhydrous THF.

    • Cool the solution to 0 °C and add DEAD or DIAD dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS).

    • Purify the final PROTAC by preparative HPLC.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the procedure for determining the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cellular Permeability Assay (NanoBRET™ Target Engagement)

This assay can be used to assess the intracellular availability of the PROTAC.

  • Cell Preparation: Use cells engineered to express the target protein fused to NanoLuc® luciferase. Plate the cells in white, 96-well plates.

  • Assay Setup:

    • Prepare a serial dilution of the PROTAC.

    • Add the PROTAC dilutions to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the target protein.

  • Measurement: After a defined incubation period, add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the PROTAC results in a decrease in the BRET signal, which can be used to determine the intracellular target engagement and relative permeability.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject the PROTAC over the sensor surface to measure its binary interaction with the E3 ligase.

    • In a separate experiment, inject the POI over the sensor surface to assess non-specific binding.

    • To measure ternary complex formation, co-inject a constant concentration of the POI with varying concentrations of the PROTAC over the E3 ligase-immobilized surface.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) for the binary interactions and the cooperativity of ternary complex formation. An increase in the binding affinity of the PROTAC to the E3 ligase in the presence of the POI indicates positive cooperativity.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound) Biochemical_Assays Biochemical Assays (Ternary Complex Formation - SPR) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Permeability, Degradation) Synthesis->Cellular_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Degradation_Quantification Degradation Quantification (Western Blot, DC50, Dmax) Cellular_Assays->Degradation_Quantification Degradation_Quantification->Lead_Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Logical_Relationship cluster_protac PROTAC Components cluster_function PROTAC Function POI_Ligand POI Ligand Linker This compound Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Ternary_Complex Ternary Complex Formation Linker->Ternary_Complex enables Degradation Target Protein Degradation Ternary_Complex->Degradation

References

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protection of Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, application, and experimental considerations for the tetrahydropyranyl (THP) protection of polyethylene glycol (PEG) linkers. The protection of terminal hydroxyl groups on PEG chains is a critical step in the multi-step synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), preventing unwanted side reactions.

The Core Mechanism: THP Protection of PEG Linkers

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of introduction, stability under a range of non-acidic conditions, and straightforward removal under mild acidic conditions.[1][2] The protection reaction involves the acid-catalyzed addition of a PEG linker's terminal hydroxyl group to 3,4-dihydro-2H-pyran (DHP).

The reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of the DHP alkene. The nucleophilic hydroxyl group of the PEG linker then attacks this electrophilic intermediate, forming a stable acetal known as a THP ether.[1][3][4] This effectively "caps" the reactive hydroxyl group, rendering it inert to many common reagents used in subsequent synthetic steps, including organometallic reagents, hydrides, and acylating agents.

Key Characteristics of THP Protection:
  • Reaction: Acid-catalyzed addition of an alcohol (PEG-OH) to DHP.

  • Product: A tetrahydropyranyl ether, which is a type of acetal.

  • Stability: The THP ether is stable to strongly basic conditions, organometallic nucleophiles, and reducing agents.

  • Deprotection: The protection is readily reversed by acidic hydrolysis, regenerating the original alcohol.

Reaction Mechanisms

The following diagrams illustrate the step-by-step chemical transformations involved in the protection and deprotection of PEG linkers with THP.

THP_Protection_Mechanism Mechanism of THP Protection for a PEG Linker cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product PEG_OH R-O-H (PEG Linker) DHP 3,4-Dihydro-2H-pyran (DHP) H_plus H⁺ (Acid Catalyst) DHP_img DHP_img Oxocarbenium_img Oxocarbenium_img DHP_img->Oxocarbenium_img + H⁺ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion THP_PEG_img THP_PEG_img Oxocarbenium_img->THP_PEG_img + R-O-H - H⁺ THP_PEG THP-Protected PEG (THP Ether) H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Acid-catalyzed reaction of a PEG linker with DHP to form a THP ether.

THP_Deprotection_Mechanism Mechanism of THP Deprotection cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products THP_PEG THP-Protected PEG H3O_plus H₃O⁺ (Aqueous Acid) THP_PEG_img THP_PEG_img Protonated_Ether_img Protonated_Ether_img THP_PEG_img->Protonated_Ether_img + H₃O⁺ Protonated_Ether Protonated Ether PEG_OH R-O-H (PEG Linker) Protonated_Ether_img->PEG_OH + H₂O - H⁺ Hemiacetal_img Hemiacetal_img Protonated_Ether_img->Hemiacetal_img leads to Hemiacetal 5-Hydroxypentanal (from opened ring)

Caption: Acid-catalyzed hydrolysis of the THP ether to regenerate the PEG linker.

Quantitative Data Summary

The THP protection of alcohols, including PEG linkers, is generally a high-yielding reaction. The specific conditions can be optimized to achieve near-quantitative conversion. Below is a summary of typical reaction parameters.

ParameterTypical Value / ConditionCatalystYield (%)Reference
Protection
Reactant Ratio1.5 - 2.0 eq. DHP per -OH group
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time30 minutes - 2 hoursPyridinium p-toluenesulfonate (PPTS)>95%
Reaction Time30 - 60 minutesp-Toluenesulfonic acid (PTSA)63-99%
Deprotection
ReagentAcetic acid/THF/H₂O (4:2:1)Acetic AcidTypically Quantitative
ReagentTrifluoroacetic acid (TFA) in DCMTrifluoroacetic AcidTypically Quantitative
Temperature0 °C to Room TemperatureTypically Quantitative
Reaction Time1 - 17 hoursp-Toluenesulfonic acid (PTSA)Typically Quantitative

Detailed Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of a generic hydroxyl-terminated PEG linker.

Protocol 1: THP Protection of HO-PEG-R

Materials:

  • HO-PEG-R (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve the HO-PEG-R (1.0 eq) and PPTS (0.1 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DHP (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil (THP-O-PEG-R) by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.

Protocol 2: Deprotection of THP-O-PEG-R

Materials:

  • THP-O-PEG-R (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (2.4 eq)

  • 2-Propanol or Ethanol

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-O-PEG-R (1.0 eq) in 2-propanol or another suitable alcohol solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) and stir the mixture.

  • Allow the reaction to proceed at room temperature for 12-17 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the deprotected HO-PEG-R. Further purification may be performed if necessary.

Application in Bioconjugation: A Logical Workflow

THP-protected PEG linkers are instrumental in the modular synthesis of complex biotherapeutics. The protected linker can be conjugated to one part of the final molecule while other reactive groups are present. After this initial conjugation, the THP group is removed to reveal the hydroxyl group for reaction with the second component. The diagram below illustrates a generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

ADC_Synthesis_Workflow Generalized Workflow for ADC Synthesis Using a THP-Protected Linker cluster_1 cluster_2 cluster_3 cluster_4 A 1. Linker-Payload Synthesis B Couple Cytotoxic Drug to THP-PEG-COOH C THP-PEG-Drug (Activated Ester) B->C Amide Coupling D 2. Antibody Conjugation E React with Antibody (e.g., Lysine residue) C->E Conjugation F Protected ADC Intermediate (Ab-Linker(THP)-Drug) E->F Formation G 3. Deprotection & Final Modification H Mild Acidic Deprotection (e.g., dilute TFA) F->H THP Removal I Ab-Linker(OH)-Drug H->I Reveals -OH J Optional: Further Functionalization at -OH I->J If needed K 4. Purification & Characterization L Purify Final ADC (e.g., SEC/HIC) I->L Purification J->L M Final Homogeneous ADC L->M Characterize

References

An In-depth Technical Guide to the Synthesis of THP-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to obtain THP-PEG16-alcohol, a heterobifunctional polyethylene glycol (PEG) derivative. The synthesis involves two primary stages: the construction of the monodisperse PEG16-alcohol backbone and the subsequent protection of the terminal hydroxyl group with a tetrahydropyranyl (THP) group. This guide details the necessary starting materials, reagents, and experimental protocols for each stage, presented in a clear and structured format to facilitate laboratory application.

Stage 1: Solid-Phase Stepwise Synthesis of PEG16-Alcohol

The synthesis of a monodisperse PEG16-alcohol is best achieved through a solid-phase stepwise approach. This method allows for the controlled, iterative addition of PEG units, ensuring a defined chain length, and simplifies purification by allowing for the removal of excess reagents and byproducts by simple washing of the solid support.[1] A common strategy employs a Wang resin as the solid support and a protected tetraethylene glycol (PEG4) monomer.[1]

The synthesis cycle consists of three key steps: deprotonation of the resin-bound alcohol, Williamson ether formation to couple the PEG monomer, and deprotection of the newly added PEG unit to allow for the next coupling reaction.[1]

Starting Materials and Reagents for PEG16-Alcohol Synthesis

Material/Reagent Purpose Notes
Wang ResinSolid support for PEG chain growth.Typically 1% divinylbenzene cross-linked polystyrene with a 4-benzyloxy benzyl alcohol functionality.[1]
Tetraethylene glycol (PEG4)Building block for the PEG chain.
4,4'-Dimethoxytrityl chloride (DMTr-Cl)Protecting group for one end of the PEG4 monomer.
p-Toluenesulfonyl chloride (TsCl)Activating group for the other end of the PEG4 monomer.
PyridineBase and solvent for monomer synthesis.
Potassium tert-butoxide (t-BuOK)Base for deprotonation of the Wang resin.
Dichloromethane (DCM)Solvent for various steps.
Trichloroacetic acid (TCA)Reagent for detritylation (deprotection).
Triisopropylsilane (TIPS)Scavenger during detritylation.
Methanol (MeOH)Solvent and quenching agent.
ThioanisoleScavenger during detritylation.
PhenolScavenger during detritylation.
Trifluoroacetic acid (TFA)Reagent for cleavage from the Wang resin.

Experimental Protocol: Synthesis of PEG16-Alcohol

1. Monomer Synthesis: TsO-PEG4-ODMTr

  • Protection: React tetraethylene glycol with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in pyridine to protect one hydroxyl group.

  • Activation: The remaining hydroxyl group is then reacted with p-toluenesulfonyl chloride (TsCl) in pyridine to yield the monomer, TsO-PEG4-ODMTr.

2. Solid-Phase Synthesis Cycle (repeated to obtain PEG16)

  • Loading: The first PEG4 unit is attached to the Wang resin.

  • Deprotonation: The hydroxyl group on the Wang resin is deprotonated using a base like potassium tert-butoxide (t-BuOK) in a suitable solvent.

  • Coupling (Williamson Ether Synthesis): The deprotonated resin is reacted with the TsO-PEG4-ODMTr monomer. The tosyl group acts as a leaving group, forming an ether linkage.

  • Detritylation: The DMTr protecting group on the newly added PEG unit is removed using a dilute acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM), often in the presence of scavengers like triisopropylsilane (TIPS).

  • Iteration: This three-step cycle is repeated with additional monomer units until the desired PEG16 chain length is achieved. For the synthesis of (PEG)16, after reaching (PEG)12, five rounds of coupling with the PEG4 monomer were reported to be effective.

3. Cleavage from Resin

  • Once the PEG16 chain is assembled, it is cleaved from the Wang resin using trifluoroacetic acid (TFA).

The overall workflow for the solid-phase synthesis of PEG16-alcohol is depicted in the following diagram:

G cluster_monomer Monomer Synthesis cluster_sps Solid-Phase Synthesis Cycle PEG4 Tetraethylene Glycol (PEG4) Monomer TsO-PEG4-ODMTr PEG4->Monomer 1. DMTr Protection 2. Tosylation DMTr_Cl DMTr-Cl DMTr_Cl->Monomer TsCl TsCl TsCl->Monomer Coupling Coupling (Williamson Ether Synthesis) Monomer->Coupling WangResin Wang Resin Deprotonation Deprotonation (t-BuOK) WangResin->Deprotonation Deprotonation->Coupling Resin-O- Detritylation Detritylation (TCA) Coupling->Detritylation Resin-(PEG4)n-ODMTr Detritylation:s->Coupling:n Resin-(PEG4)n-OH PEG16_Resin Resin-bound PEG16 Detritylation->PEG16_Resin Repeat cycle until n=4 Cleavage Cleavage from Resin (TFA) PEG16_Resin->Cleavage PEG16_OH PEG16-Alcohol Cleavage->PEG16_OH

Caption: Workflow for the solid-phase synthesis of PEG16-alcohol.

Stage 2: THP Protection of PEG16-Alcohol

The final step in the synthesis is the protection of the terminal hydroxyl group of the PEG16-alcohol with a tetrahydropyranyl (THP) group. This is a common method for protecting alcohols and is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Starting Materials and Reagents for THP Protection

Material/Reagent Purpose Notes
PEG16-AlcoholThe substrate to be protected.
3,4-Dihydro-2H-pyran (DHP)The source of the THP protecting group.
p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)Acid catalyst for the protection reaction.
Dichloromethane (DCM)Anhydrous solvent for the reaction.

Experimental Protocol: THP Protection

  • Reaction Setup: The PEG16-alcohol is dissolved in anhydrous dichloromethane (DCM).

  • Addition of Reagents: A catalytic amount of p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) is added to the solution, followed by the addition of 3,4-dihydro-2H-pyran (DHP). The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is purified, often by column chromatography, to yield the final this compound.

The signaling pathway for the acid-catalyzed THP protection of an alcohol is illustrated below:

G DHP 3,4-Dihydro-2H-pyran (DHP) Oxonium Protonated DHP (Oxonium Ion) DHP->Oxonium Protonation H_plus H+ H_plus->Oxonium Carbocation Resonance-stabilized Carbocation Oxonium->Carbocation Resonance Intermediate Protonated Ether Intermediate Carbocation->Intermediate PEG_OH PEG16-OH PEG_OH->Intermediate Nucleophilic Attack THP_PEG This compound Intermediate->THP_PEG Deprotonation Catalyst_regen H+ Intermediate->Catalyst_regen

Caption: Mechanism of acid-catalyzed THP protection of an alcohol.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the cited literature for more specific experimental details and characterization data. The use of well-defined, monodisperse PEG linkers is crucial in many biomedical applications, and the synthetic strategy outlined here provides a reliable method for their preparation.

References

A Technical Guide to THP-PEG16-alcohol for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of THP-PEG16-alcohol, a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in PROTAC synthesis, and provides generalized experimental protocols relevant to its application.

Core Properties of this compound

This compound is a long-chain polyethylene glycol (PEG) derivative featuring a tetrahydropyranyl (THP) protecting group at one end and a terminal hydroxyl group at the other. This structure makes it an ideal bifunctional linker for the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 806.97 g/mol [1]
Molecular Formula C37H74O18[1]
CAS Number Not explicitly assigned; often characterized by structure and molecular weight.

The Role of this compound in PROTAC Design and Synthesis

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound serves as a precursor to such a linker. The PEG chain, consisting of 16 ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and permeability of the resulting PROTAC. The terminal hydroxyl group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand. The THP group protects this hydroxyl functionality during the initial synthetic steps, preventing unwanted side reactions. It can be readily removed under acidic conditions to allow for subsequent conjugation.

The general workflow for utilizing a THP-PEG-alcohol linker in PROTAC synthesis is depicted in the diagram below.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand Intermediate_1 POI-Linker-THP POI_Ligand->Intermediate_1 Conjugation E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC (POI-Linker-E3 Ligase) E3_Ligand->PROTAC THP_PEG_OH THP-PEG16-OH Activated_Linker Activated Linker THP_PEG_OH->Activated_Linker Activation Activated_Linker->Intermediate_1 Intermediate_2 Deprotected POI-Linker Intermediate_1->Intermediate_2 THP Deprotection (Acidic Conditions) Intermediate_2->PROTAC Conjugation

A generalized workflow for the synthesis of a PROTAC using a THP-protected PEG linker.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of PROTACs using PEG-based linkers. These can be adapted for the specific use of this compound.

Synthesis of an Amide-Linked PROTAC

This protocol describes the formation of an amide bond to connect a carboxylic acid-functionalized ligand to an amine-functionalized PEG linker.

Materials:

  • Ligand with a carboxylic acid (Ligand-COOH)

  • This compound

  • Reagents for converting the alcohol to an amine (e.g., mesylation followed by azide substitution and reduction)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • Acid for THP deprotection (e.g., TFA in DCM)

Procedure:

  • Functionalization of the Linker: Convert the terminal hydroxyl group of this compound to an amine (THP-PEG16-NH2). This multi-step process typically involves activation of the alcohol (e.g., as a mesylate or tosylate), displacement with an azide, and subsequent reduction to the amine.

  • Amide Coupling:

    • Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of THP-PEG16-NH2 (1.1 eq) in anhydrous DMF.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting THP-protected intermediate by preparative HPLC.

  • THP Deprotection:

    • Dissolve the purified intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (e.g., 20% v/v) at 0 °C.

    • Stir for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting deprotected intermediate with a free hydroxyl group can be used in the next step.

  • Second Coupling: Repeat the amide coupling procedure to conjugate the second ligand to the other end of the linker.

Synthesis via Click Chemistry

This protocol utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the final ligation step.

Materials:

  • Alkyne-functionalized ligand

  • This compound

  • Reagents to convert the alcohol to an azide (e.g., mesylation followed by sodium azide)

  • Azide-functionalized second ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H2O)

  • Acid for THP deprotection (e.g., TFA in DCM)

Procedure:

  • Functionalization of the Linker: Convert the terminal hydroxyl group of this compound to an azide (THP-PEG16-N3).

  • First Coupling (e.g., Amide Bond Formation): Conjugate the alkyne-functionalized ligand to the THP-protected azide linker.

  • THP Deprotection: Remove the THP protecting group as described in the previous protocol.

  • Click Chemistry Reaction:

    • Dissolve the deprotected intermediate and the azide-functionalized second ligand in a mixture of t-BuOH and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO4.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers such as this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this process.

Ubiquitin_Proteasome_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

In this pathway, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle.

This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. For specific applications, further optimization of the linker length and composition is often necessary to achieve the desired pharmacological properties.

References

Commercial Availability and Technical Guide for THP-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, chemical properties, and applications of THP-PEG16-alcohol, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a heterobifunctional linker composed of a polyethylene glycol (PEG) chain with sixteen repeating ethylene glycol units. One terminus of the PEG chain is a hydroxyl group (-OH), while the other is protected by a tetrahydropyranyl (THP) group. The THP group serves as a stable protecting group for the alcohol, which can be readily removed under acidic conditions to reveal a reactive hydroxyl group.[1][2][3] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate molecules.[4][5]

The primary application of this compound and similar PEG-based linkers is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Commercial Availability

This compound is commercially available from specialized chemical suppliers. The following table summarizes the available information from identified vendors.

SupplierCatalog NumberMolecular FormulaMolecular WeightAdditional Information
Alfa ChemistryACMA00017665C37H74O18806.97Inquiry for purchase
ChemicalBookCB83050783Not specifiedNot specifiedProvides a general entry for the compound

Physicochemical Properties

While detailed experimental data for this compound is not widely published, its properties can be inferred from its structure.

PropertyValue/Description
Structure A linear PEG chain of 16 ethylene glycol units with one terminal hydroxyl group and one terminal THP ether.
Solubility Expected to be soluble in a range of organic solvents and to possess some water solubility due to the PEG chain.
Stability The THP ether is stable to basic conditions, nucleophiles, and many reducing and oxidizing agents. It is labile to acidic conditions.

Experimental Protocols

The following are generalized protocols for the use of THP-PEG-alcohol linkers in the synthesis of PROTACs. These may require optimization for specific target proteins and E3 ligase ligands.

Deprotection of the THP Group

The THP protecting group must be removed to allow for conjugation of the linker to another molecule.

Reagents and Materials:

  • This compound

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or mild aqueous acid)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Stirring apparatus

  • Reaction monitoring equipment (e.g., TLC or LC-MS)

Procedure:

  • Dissolve the this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol-PEG16 product by flash column chromatography if necessary.

PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized ligand (for either the target protein or the E3 ligase) to one end of the deprotected PEG linker, followed by activation of the other hydroxyl group for coupling to the second ligand.

Step 1: Monofunctionalization of the PEG Diol This step is often performed with a large excess of the PEG diol to favor the formation of the mono-substituted product.

Step 2: Coupling to the First Ligand Reagents and Materials:

  • HO-PEG16-OH (deprotected linker)

  • Carboxylic acid-functionalized ligand (Ligand-COOH)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Inert atmosphere

Procedure:

  • Dissolve the Ligand-COOH, coupling agent, and base in anhydrous DMF under an inert atmosphere.

  • Add the HO-PEG16-OH to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting Ligand-PEG16-OH conjugate by preparative HPLC.

Step 3: Activation and Coupling to the Second Ligand The remaining terminal hydroxyl group of the Ligand-PEG16-OH conjugate can be activated (e.g., by conversion to a tosylate or mesylate) or directly coupled to the second ligand, which may have a complementary functional group (e.g., an amine for another amide bond formation).

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation PROTAC_Synthesis_Workflow Start This compound Deprotection THP Deprotection (Acidic Conditions) Start->Deprotection Diol HO-PEG16-OH Deprotection->Diol Coupling1 Coupling with Ligand 1-COOH Diol->Coupling1 Intermediate Ligand 1-PEG16-OH Coupling1->Intermediate Activation Activation of -OH (e.g., Tosylation) Intermediate->Activation Activated_Intermediate Ligand 1-PEG16-OTs Activation->Activated_Intermediate Coupling2 Coupling with Ligand 2-XH (X=O, N) Activated_Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments. This enhanced solubility is crucial not only for in vitro assays but also for achieving favorable pharmacokinetics in vivo.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary function of the linker in a PROTAC is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The length and flexibility of the PEG linker are critical determinants of this process. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined experimentally for each new PROTAC system.

Data Presentation: Impact of PEG Linker Length on PROTAC Activity

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Degradation of BRD4

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1PEG1215>90
PROTAC 2PEG158>95
PROTAC 3PEG1825>90
PROTAC 4PEG2150~80

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Impact of Linker Composition on CRBN Degradation

Linker CompositionDegradation in HEK293T cellsReference
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a carboxylic acid functional group (1.0 eq)

  • Amine-PEGn-Boc (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • DCM

  • TFA (20-50% v/v)

  • E3 ligase ligand with a carboxylic acid functional group

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Flash column chromatography or preparative HPLC for purification

Procedure:

Step 1: Amide Coupling of POI Ligand with Amine-PEG-Boc

  • Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield POI-PEGn-Boc.

Step 2: Boc Deprotection

  • Dissolve the POI-PEGn-Boc in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (POI-PEGn-NH2) is often used in the next step without further purification.

Step 3: Final Amide Coupling with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the POI-PEGn-NH2 (amine salt, ~1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and PROTAC Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC compound for a specified time. Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the washing steps.

  • Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Signaling_Pathway cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis of PROTAC Design->Synthesis In_Vitro_Assays In Vitro Assays (Biochemical & Biophysical) Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Degradation, Viability) In_Vitro_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Iterative Process Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

introduction to tetrahydropyranyl protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tetrahydropyranyl (THP) Protecting Groups

For professionals in chemical research and drug development, the selective protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. The tetrahydropyranyl (THP) group is a widely utilized acid-labile protecting group for hydroxyl moieties. Its low cost, ease of introduction, and stability across a broad range of non-acidic conditions make it an invaluable tool in the synthesis of complex molecules.[1][2]

Introduction to THP Protection

The THP group is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[3][4] This reaction converts the alcohol into a THP ether, which is formally an acetal.[3] This transformation is critical as it masks the acidic proton and nucleophilicity of the hydroxyl group, rendering it inert to many common reagents.

Key Advantages:

  • Stability: THP ethers are exceptionally stable under basic, nucleophilic, and organometallic conditions, as well as toward many oxidizing and reducing agents.

  • Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.

  • Low Cost: The primary reagent, DHP, is inexpensive and readily available.

Limitations:

  • Acid Lability: The group is readily cleaved by acid, which necessitates careful planning in multi-step syntheses involving acidic reagents.

  • Chirality: The introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers and complicate NMR spectral analysis.

Mechanism of Protection and Deprotection

The formation and cleavage of THP ethers proceed via acid catalysis, involving a resonance-stabilized oxocarbenium ion intermediate.

Protection Mechanism

The protection of an alcohol with DHP is an acid-catalyzed addition reaction.

  • The acid catalyst (e.g., H⁺) protonates the alkene of DHP.

  • This protonation occurs at the carbon further from the ring oxygen to form a resonance-stabilized secondary carbocation (an oxocarbenium ion).

  • The alcohol, acting as a nucleophile, attacks the carbocation.

  • Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final THP ether product.

THP_Protection_Mechanism Mechanism for THP Protection of an Alcohol cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DHP Dihydropyran (DHP) Protonated_DHP Protonated DHP (Oxocarbenium Ion) DHP->Protonated_DHP 1. Protonation Alcohol Alcohol (R-OH) Oxonium_Ion Intermediate Oxonium Ion Alcohol->Oxonium_Ion 2. Nucleophilic Attack Catalyst Acid Catalyst (H⁺) THP_Ether THP Ether (R-OTHP) Oxonium_Ion->THP_Ether 3. Deprotonation Regen_Catalyst H⁺ (Regenerated) Oxonium_Ion->Regen_Catalyst

Mechanism for THP Protection of an Alcohol
Deprotection Mechanism

Deprotection is essentially the reverse process: an acid-catalyzed hydrolysis of the acetal.

  • The acid catalyst protonates the ether oxygen linked to the THP ring.

  • This protonation facilitates the cleavage of the C-O bond, releasing the parent alcohol and forming the same resonance-stabilized oxocarbenium ion intermediate.

  • A nucleophile, typically water or an alcohol solvent, attacks the carbocation.

  • The resulting hemiacetal is unstable and opens to form 5-hydroxypentanal.

THP_Deprotection_Mechanism Mechanism for THP Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THP_Ether THP Ether (R-OTHP) Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether 1. Protonation Acid_Water Aqueous Acid (H₃O⁺) Oxocarbenium Oxocarbenium Ion Protonated_Ether->Oxocarbenium 2. Cleavage Alcohol Alcohol (R-OH) Protonated_Ether->Alcohol Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal 3. H₂O Attack Byproduct 5-Hydroxypentanal Hemiacetal->Byproduct 4. Ring Opening

Mechanism for THP Deprotection

Quantitative Data Summary

The efficiency of THP protection and deprotection depends on the substrate, catalyst, solvent, and temperature. The following tables summarize typical reaction conditions and yields.

Table 1: Conditions for Tetrahydropyranylation of Various Alcohols
EntrySubstrate (Alcohol)Catalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
1Benzyl alcohol2,4,6-TrichlorotriazineCH₃CNRT20 min98
21-OctanolH₁₄[NaP₅W₃₀O₁₁₀] (0.1)CH₂Cl₂Reflux1.5 h95
3CyclohexanolH₁₄[NaP₅W₃₀O₁₁₀] (0.1)CH₂Cl₂Reflux2 h94
42-PhenylethanolNH₄HSO₄@SiO₂ (0.3)2-MeTHFRT4 h>95 (conv.)
54-Chlorobenzyl alcoholFerric Perchlorate (1)CH₂Cl₂RT10 min95
6Menthol (Secondary)Ferric Perchlorate (1)CH₂Cl₂RT25 min92
7t-Butanol (Tertiary)Ferric Perchlorate (1)CH₂Cl₂RT45 min90
81-HexanolPdCl₂(MeCN)₂ (2)THFRT2 h94
Table 2: Conditions for Deprotection of THP Ethers
EntrySubstrate (THP Ether of)Reagent/CatalystSolventTemp (°C)TimeYield (%)Reference
1Benzyl alcoholLiCl / H₂ODMSO906 h92
2CholesterolLiCl / H₂ODMSO906 h85
31-OctanolH₁₄[NaP₅W₃₀O₁₁₀] (0.1)MethanolReflux15 min96
4CyclohexanolH₁₄[NaP₅W₃₀O₁₁₀] (0.1)MethanolReflux20 min95
5Benzyl alcoholAcetic AcidTHF/H₂ORT8 h95
6Mentholp-Toluenesulfonic acidEthanolRT17 h>95
74-Chlorobenzyl alcoholFerric Perchlorate (2)MethanolRT15 min94
Table 3: Stability of THP Ethers
Reagent TypeSpecific ReagentsStabilityReference
Strong Bases NaH, LDA, t-BuOK, KOHStable
Organometallics Grignard reagents (RMgX), Organolithiums (RLi)Stable (below 0 °C)
Hydride Reductants LiAlH₄, NaBH₄Stable
Acylating/Alkylating Acyl chlorides, Alkyl halidesStable
Strong Acids HCl, H₂SO₄, TFALabile
Mild/Lewis Acids TsOH, PPTS, Acetic Acid, MgBr₂Labile

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are standard protocols for the protection of a primary alcohol and the subsequent deprotection.

Protocol 1: Protection of Benzyl Alcohol with DHP

This procedure uses pyridinium p-toluenesulfonate (PPTS), a mild acid catalyst that minimizes side reactions.

Materials:

  • Benzyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP), 1.5 equivalents

  • Pyridinium p-toluenesulfonate (PPTS), 0.1 equivalents

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (1.0 equiv) and anhydrous dichloromethane.

  • Add PPTS (0.1 equiv) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add DHP (1.5 equiv) dropwise to the stirred solution over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl tetrahydropyranyl ether.

Protocol 2: Acid-Catalyzed Deprotection of a THP Ether

This protocol uses a common method of acidic hydrolysis with acetic acid.

Materials:

  • THP-protected alcohol

  • Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 v/v/v ratio).

  • Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature (if heated) and carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude alcohol by flash column chromatography if necessary.

Experimental_Workflow General Experimental Workflow Reactants 1. Combine Reactants (Alcohol/THP Ether, Solvent, Catalyst) Reaction 2. Stir at Specified Temperature & Time Reactants->Reaction Monitor 3. Monitor via TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Quench & Aqueous Workup (Extraction, Washing) Monitor->Workup Complete Drying 5. Dry & Concentrate Workup->Drying Purification 6. Purify (Column Chromatography) Drying->Purification Product Final Product Purification->Product

General Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: Conjugation of THP-PEG16-alcohol to a VHL Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a tetrahydropyranyl (THP)-protected polyethylene glycol (PEG) linker, THP-PEG16-alcohol, to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] The VHL ligand serves to recruit the VHL E3 ligase, while the PEG linker provides the necessary spacing and physicochemical properties for the resulting PROTAC. The THP protecting group on the terminal alcohol of the PEG linker allows for controlled, sequential synthesis of the PROTAC molecule.

The protocol described herein utilizes a Steglich esterification reaction to form an ester bond between the terminal alcohol of the this compound and a carboxylic acid functional group on the VHL ligand. This is followed by the deprotection of the THP group to yield the final VHL ligand-linker conjugate, ready for subsequent coupling to a target protein ligand.

Signaling Pathway and Experimental Workflow

The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex, which is involved in the ubiquitination and subsequent proteasomal degradation of target proteins.[1] PROTACs leverage this endogenous cellular machinery by simultaneously binding to a target protein and an E3 ligase, thereby inducing the ubiquitination and degradation of the target protein.

VHL_PROTAC_Pathway

Figure 1: PROTAC-mediated protein degradation pathway.

The experimental workflow for the synthesis of the VHL ligand-linker conjugate is a two-step process involving conjugation followed by deprotection.

Experimental_Workflow

Figure 2: Experimental workflow for conjugation.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
VHL Ligand (e.g., VH032-COOH)Commercially Available≥95%
This compoundCommercially Available≥95%
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich≥99%
4-Dimethylaminopyridine (DMAP)Sigma-Aldrich≥99%
Dichloromethane (DCM), AnhydrousSigma-Aldrich≥99.8%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Pyridinium p-toluenesulfonate (PPTS)Sigma-Aldrich98%
Ethanol (EtOH)Sigma-Aldrich200 proof
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Water, DeionizedMilliporeMilli-Q
Formic AcidSigma-AldrichLC-MS Grade
Protocol 1: Steglich Esterification of this compound to VHL Ligand

This protocol describes the coupling of the VHL ligand (containing a carboxylic acid) to this compound.

  • Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the VHL ligand (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add this compound (1.2 eq) to the solution.

    • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.

  • Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) in anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

    • Wash the filter cake with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the THP-protected VHL-PEG16 conjugate.

Protocol 2: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the terminal alcohol.

  • Reaction:

    • Dissolve the THP-protected VHL-PEG16 conjugate (1.0 eq) in ethanol.

    • Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq) to the solution.

    • Heat the reaction mixture to 55 °C and stir for 4-6 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[3]

    • Lyophilize the pure fractions to obtain the final VHL-PEG16-alcohol conjugate as a white solid.

Data Presentation

Reaction Conditions and Yields (Representative)
StepReactionKey ReagentsSolventTemp.Time (h)Yield (%)
1Steglich EsterificationDCC, DMAPDCM0°C to RT12-1660-75
2THP DeprotectionPPTSEtOH55°C4-680-90
Characterization Data (Expected)
CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺¹H NMR (CDCl₃, 400 MHz) δ (ppm)
THP-Protected VHL-PEG16 ConjugateC₇₁H₁₀₅N₅O₂₂S1452.701453.71Characteristic peaks for VHL ligand, PEG linker, and THP group.
VHL-PEG16-alcohol ConjugateC₆₆H₉₇N₅O₂₁S1368.641369.65Disappearance of THP-related signals; presence of VHL and PEG signals.

Conclusion

The protocols detailed in this application note provide a robust and reproducible method for the synthesis of a VHL ligand-linker conjugate, a key intermediate in the development of VHL-based PROTACs. The use of a Steglich esterification allows for efficient coupling of the PEG linker to the VHL ligand, while the two-step procedure including a final deprotection step ensures the availability of a terminal hydroxyl group for further functionalization. The provided purification and characterization guidelines will aid researchers in obtaining a high-purity product for their drug discovery efforts.

References

Application Notes and Protocols: Deprotection of THP-PEG16-alcohol under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation, stability under a range of non-acidic conditions, and facile removal under mild acidic conditions.[1][2][3][4] THP-PEG16-alcohol is a valuable building block in bioconjugation and drug delivery, where the PEG spacer enhances solubility and biocompatibility.[5] The terminal hydroxyl group, protected as a THP ether, allows for selective manipulation of other functional groups within a molecule before its deprotection to reveal the reactive alcohol. This document provides detailed protocols for the acidic deprotection of this compound, enabling its use in further synthetic transformations.

The deprotection proceeds via an acid-catalyzed hydrolysis of the acetal functionality of the THP ether. Protonation of the ether oxygen is followed by cleavage to form a stable carbocation and the free alcohol. The carbocation is then quenched by a nucleophile, typically the solvent (e.g., water or alcohol).

Deprotection Reaction Mechanism

The acidic deprotection of a THP-protected alcohol follows a well-established mechanism.

Deprotection_Mechanism cluster_reaction Deprotection Steps THP_PEG THP-O-PEG16-R Protonated_THP THP+-O(H)-PEG16-R THP_PEG->Protonated_THP + H+ H_plus H+ Carbocation Oxocarbenium Ion Protonated_THP->Carbocation - HO-PEG16-R Alcohol HO-PEG16-R Protonated_THP->Alcohol Byproduct THP-Nu Carbocation->Byproduct + Nu-H Nu Nu-H

Caption: Acid-catalyzed deprotection mechanism of a THP ether.

Experimental Protocols

Several acidic conditions can be employed for the deprotection of this compound. The choice of acid and solvent system depends on the sensitivity of other functional groups present in the molecule. Below are three common protocols with varying acid strengths.

Protocol 1: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in an Alcoholic Solvent

PPTS is a mild acidic catalyst, making this method suitable for substrates with acid-labile functionalities.

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol (0.1-0.2 M).

  • Add PPTS (0.1-0.3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure PEG16-alcohol.

Protocol 2: Deprotection using Acetic Acid (AcOH) in a THF/Water Mixture

This method utilizes a mixture of acetic acid, tetrahydrofuran (THF), and water, providing a moderately acidic environment for deprotection.

Materials:

  • This compound

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a 3:1:1 (v/v/v) mixture of THF:AcOH:H₂O.

  • Dissolve this compound (1 equivalent) in the prepared solvent mixture (0.1-0.2 M).

  • Stir the reaction at room temperature or heat to 40-45 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane

For more robust substrates, a stronger acid like trifluoroacetic acid can be used for rapid deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-20 mol%) dropwise to the stirred solution.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. Deprotection is often rapid (15-60 minutes).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of THP-protected alcohols based on literature precedents. The exact conditions for this compound may require some optimization.

ProtocolAcid CatalystCatalyst Loading (mol%)Solvent SystemTemperature (°C)Typical Reaction TimeReported Yield (%)
1PPTS10 - 30MeOH or EtOH25 - 502 - 19 h~90
2Acetic Acid-THF/AcOH/H₂O (3:1:1)25 - 454 - 12 hHigh
3TFA5 - 20DCM or MeOH0 - 2515 - 60 min>90

Experimental Workflow

The general workflow for the deprotection of this compound is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve this compound in appropriate solvent Add_Acid Add acidic catalyst (PPTS, AcOH, or TFA) Dissolve->Add_Acid Stir Stir at specified temperature Add_Acid->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench reaction (e.g., with NaHCO3) Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize final product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for THP deprotection.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction temperature, adding more catalyst, or extending the reaction time. For PPTS and AcOH methods, gentle heating is often effective.

  • Side Product Formation: If degradation of other functional groups is observed, switch to a milder catalyst (e.g., from TFA to PPTS) or conduct the reaction at a lower temperature.

  • Difficult Purification: PEGylated compounds can sometimes be challenging to purify by silica gel chromatography. Using a different solvent system or employing reverse-phase chromatography might be necessary.

By following these protocols and considering the provided troubleshooting tips, researchers can effectively deprotect this compound, paving the way for its subsequent use in various applications within research and drug development.

References

Application Notes and Protocols: Coupling of TH-PEG16-alcohol with an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the coupling of a tetrahydropyran (THP)-protected polyethylene glycol (PEG) alcohol (THP-PEG16-alcohol) with a generic E3 ligase ligand possessing a carboxylic acid functional group. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.

Introduction

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the POI. The linker plays a crucial role in optimizing the geometry of this ternary complex and, consequently, the efficiency of protein degradation. PEG linkers are commonly employed due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

The synthesis of a PROTAC often involves a modular approach, where the POI ligand, E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled. This application note focuses on the key step of conjugating a THP-protected PEG linker with an E3 ligase ligand. The overall synthetic strategy involves two main stages:

  • Deprotection: Removal of the acid-labile THP protecting group from the PEG linker to expose the terminal alcohol.

  • Coupling (Esterification): Formation of an ester bond between the liberated PEG-alcohol and the carboxylic acid moiety of the E3 ligase ligand.

Two common and effective methods for the esterification of complex molecules under mild conditions are the Steglich esterification and the Mitsunobu reaction . This document provides detailed protocols for both approaches.

Data Presentation: Comparison of Esterification Methods

The choice of esterification method can impact the reaction yield, purity, and compatibility with sensitive functional groups on the E3 ligase ligand. The following table summarizes typical quantitative data for the Steglich and Mitsunobu reactions in the context of complex molecule synthesis.

ParameterSteglich EsterificationMitsunobu Reaction
Typical Yield 60-95%60-90%
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Reagents DCC or EDC, DMAPDEAD or DIAD, PPh₃
Common Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)Tetrahydrofuran (THF), Dichloromethane (DCM)
Byproducts Dicyclohexylurea (DCU) or Ethyl(dimethylaminopropyl)ureaTriphenylphosphine oxide (TPPO), Dialkyl hydrazodicarboxylate
Purification Notes DCU can be challenging to remove; EDC byproduct is water-soluble.TPPO can be difficult to remove by standard chromatography.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the THP protecting group to yield the free PEG16-alcohol.

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (0.2 M).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq) to the solution.

  • Stir the reaction mixture at 55 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure PEG16-alcohol.

Protocol 2: Coupling of PEG16-alcohol with an E3 Ligase Ligand via Steglich Esterification

This protocol details the ester bond formation using a carbodiimide coupling agent and a nucleophilic catalyst.

Materials:

  • PEG16-alcohol (from Protocol 1) (1.2 eq)

  • E3 ligase ligand with a carboxylic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 N HCl (for workup with EDC)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • To a solution of the E3 ligase ligand (1.0 eq), PEG16-alcohol (1.2 eq), and DMAP (0.2 eq) in anhydrous DCM (0.1 M) at 0 °C, add DCC or EDC (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, proceed to the next step.

  • Dilute the reaction mixture with DCM and wash with 1 N HCl (if EDC was used), followed by saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired PROTAC molecule.[1][2]

Protocol 3: Coupling of PEG16-alcohol with an E3 Ligase Ligand via Mitsunobu Reaction

This protocol provides an alternative method for esterification, which is particularly useful for sterically hindered alcohols and proceeds with inversion of configuration at the alcohol carbon.

Materials:

  • PEG16-alcohol (from Protocol 1) (1.2 eq)

  • E3 ligase ligand with a carboxylic acid (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq), PEG16-alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and obtain the pure PROTAC.[3][4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_deprotection Step 1: THP Deprotection cluster_coupling Step 2: Coupling (Esterification) cluster_steglich Option A: Steglich Esterification cluster_mitsunobu Option B: Mitsunobu Reaction start This compound deprotection Add PPTS in EtOH, heat to 55 °C start->deprotection workup1 Aqueous Workup & Purification deprotection->workup1 product1 PEG16-alcohol workup1->product1 steglich DCC/EDC, DMAP in DCM, 0 °C to RT product1->steglich mitsunobu PPh3, DEAD/DIAD in THF, 0 °C to RT product1->mitsunobu e3_ligand E3 Ligase Ligand (COOH) e3_ligand->steglich e3_ligand->mitsunobu workup2a Filtration/Aqueous Workup & Purification steglich->workup2a final_protac PROTAC Molecule workup2a->final_protac workup2b Aqueous Workup & Purification mitsunobu->workup2b workup2b->final_protac

Caption: Overall workflow for the synthesis of a PROTAC molecule.

Ubiquitin-Proteasome Signaling Pathway

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 Ligase E2->E3 Ub Target Target Protein E3->Target Ub transfer Ub Ubiquitin Ub->E1 ATP polyUb_Target Poly-ubiquitinated Target Protein PROTAC PROTAC PROTAC->E3 PROTAC->Target Proteasome 26S Proteasome polyUb_Target->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The ubiquitin-proteasome pathway for targeted protein degradation.

References

Application Notes and Protocols for the Synthesis of a BRD4 Degrader Using THP-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a critical regulator of gene expression.[1] Its role in the transcription of key oncogenes, most notably c-MYC, has made it a prime therapeutic target in oncology and other diseases.[2][3][4] Traditional small-molecule inhibitors of BRD4 have shown promise but can be limited by incomplete target inhibition and the development of resistance.[1]

An alternative and increasingly powerful strategy is targeted protein degradation, which utilizes Proteolysis Targeting Chimeras (PROTACs) to eliminate the target protein from the cell entirely. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (in this case, BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document provides detailed application notes and protocols for the synthesis of a BRD4 degrader utilizing THP-PEG16-alcohol as a flexible and hydrophilic linker. The use of a polyethylene glycol (PEG) linker can favorably impact the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.

BRD4 Signaling Pathway and Mechanism of Degradation

BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting the transcriptional machinery to drive the expression of target genes, including the proto-oncogene c-MYC. The degradation of BRD4 via a PROTAC disrupts this process, leading to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation PROTAC-Mediated Degradation BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to PTEFb P-TEFb BRD4->PTEFb recruits Proteasome Proteasome BRD4->Proteasome targeted to RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates cMYC_Gene c-MYC Gene RNAPII->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translates to Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation promotes PROTAC BRD4 Degrader (this compound linker) PROTAC->BRD4 binds to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase recruits E3_Ligase->BRD4 Ubiquitin Ubiquitin Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 degrades

Caption: BRD4 signaling and PROTAC-mediated degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a BRD4 Degrader using this compound

This protocol describes a general two-step synthesis of a BRD4 degrader. It involves the functionalization of a BRD4 ligand and an E3 ligase ligand, followed by their conjugation using the this compound linker. A common BRD4 ligand is a derivative of JQ1, and a frequently used E3 ligase ligand is a derivative of thalidomide, which recruits the Cereblon (CRBN) E3 ligase.

Materials:

  • JQ1 derivative with a carboxylic acid handle (e.g., (+)-JQ1-acid)

  • Thalidomide derivative with a hydroxyl group (e.g., Pomalidomide)

  • This compound

  • Dess-Martin periodinane (DMP)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)

Step 1: Functionalization of the Linker and E3 Ligase Ligand

  • Oxidation of this compound:

    • Dissolve this compound in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 equivalents) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting aldehyde by silica gel chromatography to obtain THP-PEG16-aldehyde.

  • Reductive Amination with Pomalidomide:

    • Dissolve THP-PEG16-aldehyde and Pomalidomide (1.1 equivalents) in anhydrous DCM.

    • Add a few drops of acetic acid to catalyze the reaction.

    • Stir at room temperature for 1 hour.

    • Add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) and continue stirring overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by silica gel chromatography to yield the pomalidomide-PEG16-THP intermediate.

  • Deprotection of the THP group:

    • Dissolve the pomalidomide-PEG16-THP intermediate in a mixture of DCM and TFA (e.g., 4:1 v/v).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting product is the pomalidomide-PEG16-amine, which can be used in the next step without further purification.

Step 2: Coupling with the BRD4 Ligand

  • Amide Bond Formation:

    • Dissolve the JQ1 derivative with a carboxylic acid handle in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the pomalidomide-PEG16-amine in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final BRD4 degrader by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_synthesis BRD4 Degrader Synthesis JQ1_acid JQ1-COOH (BRD4 Ligand) Final_PROTAC Final BRD4 Degrader JQ1_acid->Final_PROTAC Amide Coupling (HATU, DIPEA) Pomalidomide Pomalidomide (CRBN Ligand) Pom_PEG16_THP Pomalidomide-PEG16-THP THP_PEG16_OH THP-PEG16-OH (Linker Precursor) THP_PEG16_CHO THP-PEG16-Aldehyde THP_PEG16_OH->THP_PEG16_CHO Oxidation (DMP) THP_PEG16_CHO->Pom_PEG16_THP Reductive Amination with Pomalidomide Pom_PEG16_NH2 Pomalidomide-PEG16-NH2 Pom_PEG16_THP->Pom_PEG16_NH2 THP Deprotection (TFA)

Caption: Synthetic workflow for the BRD4 degrader.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol is used to quantify the degradation of BRD4 protein in cells treated with the synthesized degrader.

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, MM.1S)

  • Synthesized BRD4 degrader

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the BRD4 degrader (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-BRD4, anti-c-MYC, and anti-GAPDH) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the BRD4 and c-MYC band intensities to the loading control (GAPDH).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC₅₀ (concentration at which 50% degradation is observed) by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting to a dose-response curve.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Treatment Cell Treatment with BRD4 Degrader Cell_Lysis Cell Lysis & Protein Quantification (BCA) Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-BRD4, anti-c-MYC, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry, DC50 Calculation) Detection->Analysis

Caption: Workflow for Western blot analysis of BRD4 degradation.

Data Presentation

The following tables summarize hypothetical quantitative data for a BRD4 degrader synthesized using a this compound linker.

Table 1: In Vitro Degradation of BRD4

Cell LineTreatment Time (hours)DC₅₀ (nM)Dₘₐₓ (%)
HeLa2415.2>95
MM.1S248.5>98
22Rv12425.1>90

DC₅₀: The concentration of the degrader required to achieve 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation observed.

Table 2: Downstream Effects on c-MYC Expression

Cell LineTreatment Time (hours)c-MYC Inhibition IC₅₀ (nM)
HeLa2420.5
MM.1S2412.8
22Rv12430.2

IC₅₀: The concentration of the degrader required to achieve 50% inhibition of c-MYC protein expression.

Table 3: Anti-proliferative Activity

Cell LineTreatment Time (hours)GI₅₀ (nM)
HeLa7235.7
MM.1S7218.9
22Rv17255.4

GI₅₀: The concentration of the degrader required to inhibit cell growth by 50%.

Conclusion

The synthesis of BRD4 degraders using linkers such as this compound represents a promising strategy for the development of novel therapeutics. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate their own BRD4-targeting PROTACs. Careful optimization of the linker, BRD4 ligand, and E3 ligase ligand is crucial for achieving potent and selective degradation of BRD4 and realizing the full therapeutic potential of this approach.

References

Application Note: Analytical Techniques for the Characterization of THP-PEG16-Alcohol Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).

This application note focuses on analytical strategies for characterizing PROTACs that incorporate a THP-PEG16-alcohol linker. This flexible, hydrophilic polyethylene glycol (PEG)-based linker is designed to improve solubility and pharmacokinetic properties. We provide detailed protocols for structural verification, biophysical characterization of binding events, and cellular assays to confirm target protein degradation.

Analytical Workflow for PROTAC Characterization

A multi-faceted analytical approach is essential to fully characterize a PROTAC's structure and function. The general workflow involves confirming the chemical identity and purity of the synthesized PROTAC, evaluating its binding to both the target protein and the E3 ligase, and finally, assessing its ability to induce degradation of the target protein in a cellular context.

PROTAC Characterization Workflow cluster_0 Phase 1: Structural & Purity Analysis cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular & Functional Assays synthesis PROTAC Synthesis purification Purification (HPLC) synthesis->purification lcms LC-MS/MS (Identity & Purity) purification->lcms nmr NMR Spectroscopy (Structure Confirmation) lcms->nmr binary_binding Binary Binding Assays (SPR/ITC/FP) nmr->binary_binding Proceed if Structure is Confirmed ternary_complex Ternary Complex Formation (SPR/TR-FRET) binary_binding->ternary_complex cooperativity Cooperativity (α) Analysis ternary_complex->cooperativity permeability Cell Permeability (e.g., NanoBRET) cooperativity->permeability Proceed if Complex Formation is Favorable degradation Target Degradation (Western Blot/HiBiT) permeability->degradation dc50_dmax DC50 & Dmax Determination degradation->dc50_dmax PROTAC_MoA PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary recruited E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for the Functionalization of THP-PEG16-alcohol for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of THP-PEG16-alcohol, a valuable heterobifunctional linker, to prepare it for click chemistry applications. The following sections describe the deprotection of the tetrahydropyranyl (THP) group, followed by the functionalization of the resulting alcohol into either an azide or an alkyne-terminated PEG linker. These "clickable" PEG derivatives are instrumental in bioconjugation, drug delivery, and materials science.[1][2][3][4][5]

Overview of the Functionalization Strategy

The functionalization of this compound for click chemistry involves a two-stage process. The first stage is the deprotection of the acid-labile THP group to reveal a primary alcohol. The second stage involves the conversion of this alcohol into a reactive group suitable for click chemistry, namely an azide or a terminal alkyne.

The overall workflow is depicted below:

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Functionalization This compound This compound HO-PEG16-alcohol HO-PEG16-alcohol This compound->HO-PEG16-alcohol  Acidic  Hydrolysis Azide-PEG16-alcohol Azide-PEG16-alcohol HO-PEG16-alcohol->Azide-PEG16-alcohol  Mesylation &  Azidation Alkyne-PEG16-alcohol Alkyne-PEG16-alcohol HO-PEG16-alcohol->Alkyne-PEG16-alcohol  Propargylation

Figure 1: Overall workflow for functionalizing this compound.

Experimental Protocols

Stage 1: Deprotection of this compound

The THP protecting group is readily removed under acidic conditions to yield the free alcohol.

Protocol 2.1.1: Acid-Catalyzed Deprotection of this compound

This protocol describes the removal of the THP group using a mild acidic solution.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in a 2:1:1 mixture of THF, acetic acid, and water.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected HO-PEG16-alcohol.

Characterization:

The successful deprotection can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the characteristic signals of the THP group.

Stage 2: Functionalization for Click Chemistry

The hydroxyl group of the deprotected PEG is converted to an azide in a two-step process: mesylation followed by nucleophilic substitution with sodium azide.

Protocol 2.2.1.1: Mesylation of HO-PEG16-alcohol

Materials:

  • HO-PEG16-alcohol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • 2 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve the dry HO-PEG16-alcohol in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash with 2 M HCl solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the mesylated PEG (MsO-PEG16-alcohol).

Protocol 2.2.1.2: Azidation of MsO-PEG16-alcohol

Materials:

  • MsO-PEG16-alcohol

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the MsO-PEG16-alcohol in anhydrous DMF or ethanol.

  • Add sodium azide (5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in deionized water and extract with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain Azide-PEG16-alcohol.

Quantitative Data Summary for Azidation:

StepProductTypical YieldPurity (by ¹H NMR)Reference
MesylationMsO-PEG16-alcohol>95%>98%
AzidationAzide-PEG16-alcohol>90%>95%

The hydroxyl group of the deprotected PEG can be converted to a terminal alkyne via Williamson ether synthesis using propargyl bromide.

Protocol 2.2.2.1: Propargylation of HO-PEG16-alcohol

Materials:

  • HO-PEG16-alcohol

  • Anhydrous tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK)

  • Propargyl bromide (80% in toluene)

  • Ammonium chloride (saturated aqueous solution)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dry HO-PEG16-alcohol in anhydrous THF under an inert atmosphere.

  • Add potassium tert-butoxide (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate to obtain Alkyne-PEG16-alcohol.

Quantitative Data Summary for Propargylation:

StepProductTypical YieldPurity (by ¹H NMR)Reference
PropargylationAlkyne-PEG16-alcohol~85%>95%

Characterization of Functionalized PEG

The successful functionalization of the PEG linker should be confirmed using appropriate analytical techniques.

  • ¹H NMR Spectroscopy: This is a primary tool to confirm the presence of the azide or alkyne functional groups and to determine the degree of functionalization by comparing the integration of the terminal group protons to the PEG backbone protons.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique is used to confirm the molecular weight of the functionalized PEG and to assess the purity of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the characteristic stretching vibrations of the azide (~2100 cm⁻¹) and alkyne C≡C-H (~3300 cm⁻¹) groups.

Experimental Workflows (DOT Language)

G cluster_deprotection Deprotection Workflow start_deprotect Start: This compound dissolve_deprotect Dissolve in THF/Acetic Acid/Water start_deprotect->dissolve_deprotect react_deprotect Stir at RT (4-6h) dissolve_deprotect->react_deprotect neutralize Neutralize with NaHCO₃ react_deprotect->neutralize extract_deprotect Extract with DCM neutralize->extract_deprotect wash_deprotect Wash with Brine extract_deprotect->wash_deprotect dry_deprotect Dry over MgSO₄ wash_deprotect->dry_deprotect concentrate_deprotect Concentrate dry_deprotect->concentrate_deprotect end_deprotect End: HO-PEG16-alcohol concentrate_deprotect->end_deprotect

Figure 2: Workflow for the deprotection of this compound.

G cluster_azidation Azidation Workflow start_azide Start: HO-PEG16-alcohol dissolve_mesyl Dissolve in anhydrous DCM start_azide->dissolve_mesyl cool_mesyl Cool to 0°C dissolve_mesyl->cool_mesyl add_reagents_mesyl Add Et₃N and MsCl cool_mesyl->add_reagents_mesyl react_mesyl Stir overnight at RT add_reagents_mesyl->react_mesyl workup_mesyl Aqueous Workup react_mesyl->workup_mesyl dry_mesyl Dry and Concentrate workup_mesyl->dry_mesyl mesyl_intermediate Intermediate: MsO-PEG16-alcohol dry_mesyl->mesyl_intermediate dissolve_azide Dissolve in DMF/Ethanol mesyl_intermediate->dissolve_azide add_nan3 Add NaN₃ dissolve_azide->add_nan3 react_azide Heat to 60-80°C overnight add_nan3->react_azide workup_azide Aqueous Workup react_azide->workup_azide end_azide End: Azide-PEG16-alcohol workup_azide->end_azide

Figure 3: Workflow for the synthesis of Azide-PEG16-alcohol.

G cluster_alkynylation Alkynylation Workflow start_alkyne Start: HO-PEG16-alcohol dissolve_alkyne Dissolve in anhydrous THF start_alkyne->dissolve_alkyne add_base Add t-BuOK, stir 30 min dissolve_alkyne->add_base add_propargyl Add Propargyl Bromide add_base->add_propargyl react_alkyne Stir overnight at RT add_propargyl->react_alkyne quench_alkyne Quench with NH₄Cl (aq) react_alkyne->quench_alkyne workup_alkyne Aqueous Workup quench_alkyne->workup_alkyne end_alkyne End: Alkyne-PEG16-alcohol workup_alkyne->end_alkyne

Figure 4: Workflow for the synthesis of Alkyne-PEG16-alcohol.

References

experimental guide for varying linker length with PEG chains in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent proteasomal degradation.[5]

Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. Varying the length of the PEG linker is a crucial optimization step in PROTAC design, as it directly impacts the spatial orientation and proximity of the target protein and the E3 ligase. An optimal linker length is essential for productive ternary complex formation, while linkers that are too short may cause steric hindrance, and those that are too long can lead to non-productive complexes. This guide provides detailed experimental protocols and data presentation strategies for systematically evaluating the impact of varying PEG linker lengths on PROTAC performance.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the target protein. Polyubiquitination marks the target protein for recognition and degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PROTAC->E3 POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3->POI Polyubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: The PROTAC mechanism of action, from ternary complex formation to target protein degradation.

Experimental Design and Workflow

A systematic approach is crucial for evaluating the effect of PEG linker length. The general workflow involves synthesizing a series of PROTACs with varying PEG chain lengths, followed by a cascade of in vitro and cellular assays to determine their efficacy.

Experimental_Workflow cluster_workflow PROTAC Linker Length Optimization Workflow A PROTAC Synthesis (Varying PEG Linker Lengths) B Biochemical Assays (Ternary Complex Formation) A->B C Cellular Assays (Protein Degradation) B->C D Determination of Potency & Efficacy (DC50 & Dmax) C->D E Downstream Functional Assays (e.g., Cell Viability) D->E

Caption: A typical experimental workflow for optimizing PROTAC PEG linker length.

Data Presentation: Comparative Analysis of PROTACs with Varying PEG Linker Lengths

Summarizing quantitative data in a structured table allows for a clear comparison of the performance of PROTACs with different linker lengths.

PROTACLinker Composition (n PEG units)Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
ERα-PROTAC-1 212ERαVHLLess Potent-
ERα-PROTAC-2 316ERαVHLMore Potent-
TBK1-PROTAC-1 < 4< 12TBK1VHLNo Activity-
TBK1-PROTAC-2 412TBK1VHLSubmicromolar> 90
TBK1-PROTAC-3 721TBK1VHL396
TBK1-PROTAC-4 929TBK1VHL29276
CDK9-PROTAC-1 412CDK9VHL~100~80
CDK9-PROTAC-2 618CDK9VHL~10> 90

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common method for synthesizing PROTACs with varying PEG linker lengths using amide bond formation.

Materials:

  • POI ligand with a carboxylic acid or amine functional group

  • E3 ligase ligand with a corresponding amine or carboxylic acid functional group

  • Amine-PEGn-Boc or COOH-PEGn-Boc linkers of varying lengths (n = number of PEG units)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Procedure:

  • Coupling of the First Ligand to the PEG Linker: a. Dissolve the ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. Add the Amine-PEGn-Boc linker (1.1 eq) and continue stirring at room temperature for 4-12 hours. d. Monitor the reaction by LC-MS. e. Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

  • Boc Deprotection: a. Dissolve the Boc-protected intermediate in DCM. b. Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often used in the next step without further purification.

  • Coupling of the Second Ligand: a. Dissolve the second ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. Add the deprotected PEGylated first ligand (1.1 eq) and stir at room temperature for 4-12 hours. d. Monitor the reaction by LC-MS. e. Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with PROTACs.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • PROTACs with varying PEG linker lengths

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the primary antibody against the loading control. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane and add the chemiluminescent substrate. i. Acquire the image using an imaging system.

  • Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to monitor the real-time interaction between the PROTAC, the target protein, and the E3 ligase, confirming the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTACs with varying PEG linker lengths

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of the E3 Ligase: a. Activate the sensor chip surface with EDC/NHS. b. Inject the purified E3 ligase complex to immobilize it on the chip surface. c. Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis: a. Inject a series of concentrations of the target protein over the immobilized E3 ligase surface to assess binary interaction (control). b. In separate experiments, inject a series of concentrations of the target protein pre-incubated with a fixed concentration of each PROTAC. c. Monitor the binding response in real-time. An enhanced binding response in the presence of the PROTAC indicates the formation of a ternary complex.

  • Data Analysis: a. Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd) of the interactions. b. Compare the binding responses across the different PROTAC linker lengths to assess their relative ability to promote ternary complex formation.

Protocol 4: Cell Viability Assay (e.g., MTS/MTT)

This assay assesses the cytotoxic effect of the PROTACs on cells, which can be a consequence of target protein degradation.

Materials:

  • Cells used for degradation studies

  • 96-well plates

  • PROTACs with varying PEG linker lengths

  • Vehicle control (e.g., DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: a. Treat the cells with a serial dilution of each PROTAC for a specified duration (e.g., 72 hours).

  • MTS/MTT Assay: a. Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: a. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The systematic variation of PEG linker length is a cornerstone of rational PROTAC design. The experimental protocols and data presentation formats outlined in this guide provide a comprehensive framework for researchers to effectively evaluate and optimize the performance of their PROTAC molecules. By carefully assessing ternary complex formation, cellular degradation, and downstream functional effects, scientists can identify PROTACs with optimal linker lengths, leading to enhanced potency and therapeutic potential.

References

Application of THP-PEG16-alcohol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[3] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and modulate cell permeability.[2] THP-PEG16-alcohol is a PEG-based linker featuring a tetrahydropyranyl (THP) protected alcohol. The THP group is a stable protecting group for alcohols that can be readily removed under acidic conditions to reveal a hydroxyl group, which can then be used for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. The 16-unit PEG chain provides a flexible and hydrophilic spacer to optimize the formation of a productive ternary complex.

This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, with a focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

Signaling Pathway and Mechanism of Action

PROTACs targeting BRD4, synthesized using linkers such as this compound, function by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the MYC oncogene, which in turn inhibits cancer cell proliferation and promotes apoptosis.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC BRD4 PROTAC (with PEG16 Linker) Ternary_Complex BRD4-PROTAC-E3 Ligase PROTAC->Ternary_Complex Binds BRD4 BRD4 (POI) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of BRD4 Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation Mediates Downstream Downregulation of MYC Oncogene Degradation->Downstream Apoptosis Inhibition of Proliferation & Induction of Apoptosis Downstream->Apoptosis

Mechanism of BRD4 degradation by a PROTAC. (Max Width: 760px)

Data Presentation

The efficacy of a PROTAC is evaluated through various in vitro assays. The key parameters determined are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the half-maximal inhibitory concentration (IC50), which reflects the PROTAC's effect on cell viability.

Table 1: Representative Biological Activity of a BRD4-Targeting PROTAC

ParameterCell LineValueReference
DC50 (BRD4 Degradation) MDA-MB-23162 nM
IC50 (Cell Viability) RS4;1151 pM
Binding Affinity (Kd for BRD4(1)) N/A9.6 nM
Binding Affinity (Kd for BRD4(2)) N/A7.6 nM

Table 2: Physicochemical Properties of a Representative PEGylated PROTAC

PropertyValueSignificance
Molecular Weight (MW) > 800 DaOften exceeds Lipinski's Rule of Five, impacting permeability.
Topological Polar Surface Area (TPSA) > 140 ŲInfluences solubility and membrane permeability.
Calculated LogP (cLogP) VariableA balance is required for solubility and permeability.
Aqueous Solubility Enhanced by PEGPEG linkers improve solubility, which is often a challenge for PROTACs.

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of PROTACs synthesized using this compound.

Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a general strategy for the synthesis of a BRD4-targeting PROTAC using this compound, a JQ1 derivative (BRD4 ligand), and a VHL ligand.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - JQ1 derivative (with reactive group) - VHL ligand (with reactive group) Step1 Step 1: Deprotection of this compound Start->Step1 Step2 Step 2: Activation of PEG16-diol Step1->Step2 Step3 Step 3: Conjugation to JQ1 derivative Step2->Step3 Step4 Step 4: Conjugation to VHL ligand Step3->Step4 Purification Purification and Characterization (HPLC, MS, NMR) Step4->Purification Final_PROTAC Final BRD4-PROTAC Purification->Final_PROTAC

General workflow for PROTAC synthesis. (Max Width: 760px)

Materials:

  • This compound

  • JQ1 derivative with a reactive handle (e.g., a carboxylic acid)

  • VHL ligand with a reactive handle (e.g., an amine)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents for reaction and purification (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel for column chromatography)

  • Analytical instruments: HPLC, Mass Spectrometry (MS), NMR

Methodology:

  • Deprotection of this compound:

    • Dissolve this compound in methanol.

    • Add a catalytic amount of PPTS.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure to obtain PEG16-diol.

  • Monofunctionalization of PEG16-diol:

    • This step is crucial to allow for sequential conjugation. One common method is to use a limiting amount of an activating agent (e.g., tosyl chloride) to statistically favor mono-activation.

  • Conjugation to the first ligand (e.g., JQ1 derivative):

    • Dissolve the mono-activated PEG16 and the JQ1 derivative in an appropriate solvent like DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion.

    • Purify the resulting JQ1-PEG16-OH conjugate.

  • Activation of the remaining hydroxyl group and conjugation to the second ligand (e.g., VHL ligand):

    • Activate the terminal hydroxyl group of the JQ1-PEG16-OH conjugate (e.g., by converting it to a mesylate or tosylate).

    • React the activated intermediate with the VHL ligand in the presence of a base.

    • Stir until the reaction is complete as monitored by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Western Blotting for BRD4 Degradation

This protocol is for quantifying the degradation of BRD4 in cells treated with a PROTAC.

Western_Blot_Workflow Start Cell Culture and Treatment Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-BRD4, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis and DC50 Calculation Detection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: THP-PEG16-Alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to address low yields and other common issues encountered during THP-PEG16-alcohol conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low to no product yield?

A1: The most frequent causes of low yield are the quality of the reagents and the reaction conditions. Moisture in the reaction is a primary concern, as are impure starting materials (your alcohol, THP-PEG16 reagent) and an improperly activated or deactivated acid catalyst.

Q2: My starting material is not fully consumed, what should I do?

A2: Incomplete consumption of starting material points to several potential issues: insufficient reagent equivalents, inadequate reaction time, or a catalyst that is not active enough. Consider increasing the molar ratio of the THP-PEG16 reagent and ensuring your catalyst is fresh and potent.

Q3: I see multiple spots on my TLC plate. What are these side products?

A3: Multiple spots on a TLC plate can indicate side reactions or the presence of impurities. The tetrahydropyranyl (THP) group is sensitive to acid and can be removed during the reaction or work-up if conditions are too harsh, leading to the original alcohol starting material.[1] Other spots could be due to reactions with impurities in your starting materials.

Q4: How can I be certain my reagents are of sufficient quality?

A4: Ensure that the alcohol to be conjugated is pure and, critically, anhydrous. The THP-PEG16 reagent should be stored under inert gas and protected from moisture. It is recommended to use freshly opened solvents and reagents whenever possible.

Q5: Can the purification process lead to product loss?

A5: Yes, the THP protecting group is labile and can be cleaved under acidic conditions.[1] If using silica gel chromatography for purification, the inherent acidity of the silica can cause deprotection of the THP ether, leading to a lower isolated yield.[1] It is advisable to neutralize the silica gel by pre-treating it with a base like triethylamine.

Troubleshooting Guide

Low yields in this compound conjugation reactions can be traced back to several factors. The following table outlines potential causes and their corresponding solutions.

Symptom Possible Cause Recommended Solution
Low or No Product Formation 1. Reagent Quality: Degradation of THP-PEG16 reagent due to moisture or improper storage.- Use a fresh batch of the THP-PEG16 reagent. - Ensure reagents are stored under an inert atmosphere (e.g., argon or nitrogen).
2. Inactive Catalyst: The acid catalyst (e.g., PTSA, PPTS) is old, hydrated, or used in insufficient quantity.[1]- Use a fresh, anhydrous acid catalyst. - Perform a small-scale test reaction to confirm catalyst activity.
3. Reaction Conditions: The presence of moisture in the solvent or on the glassware.- Use anhydrous solvents. - Flame-dry all glassware under vacuum before use.
Incomplete Reaction 1. Stoichiometry: Insufficient molar equivalents of the THP-PEG16 reagent.- Increase the molar ratio of the THP-PEG16 reagent to the alcohol (e.g., from 1.1 eq to 1.5 eq).
2. Reaction Time/Temp: The reaction has not been allowed to proceed to completion.- Increase the reaction time and monitor progress by TLC. - A moderate increase in temperature may improve the reaction rate, but should be done cautiously to avoid side reactions.
Product Degradation 1. Acidic Work-up: The aqueous work-up conditions are too acidic, causing cleavage of the THP group.- Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the work-up.
2. Purification: Cleavage of the THP group on acidic silica gel during column chromatography.[1]- Neutralize the silica gel with triethylamine (~1% v/v in the eluent). - Alternatively, use a less acidic purification method like neutral alumina chromatography.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general guideline for the conjugation reaction. Optimal conditions may vary depending on the specific alcohol substrate.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Reaction Setup:

    • To the flask, add the alcohol substrate (1.0 eq).

    • Dissolve the substrate in an anhydrous solvent (e.g., dichloromethane, THF).

    • Add the THP-PEG16 reagent (1.2 eq).

    • Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine.

Visual Guides

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve Alcohol Substrate prep_reagents->dissolve dry_glassware Flame-Dry Glassware dry_glassware->dissolve add_reagents Add THP-PEG16 & Catalyst dissolve->add_reagents react Stir at Room Temp add_reagents->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract & Dry quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Tree cluster_tlc TLC Analysis cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc sm_present Starting Material Dominant? check_tlc->sm_present side_products Multiple Side Products? sm_present->side_products No sol_reagents Check Reagent Quality & Stoichiometry sm_present->sol_reagents Yes sol_purification Neutralize Silica / Modify Work-up side_products->sol_purification Yes sol_conditions Verify Anhydrous Conditions & Catalyst Activity sol_reagents->sol_conditions

Caption: Troubleshooting decision tree for low yield reactions.

References

Technical Support Center: Synthesis of THP-PEG16-alcohol PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of PROTACs utilizing a THP-PEG16-alcohol linker.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound PROTACs, providing potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solution(s) Analytical Method(s) for Diagnosis
Low yield of the final PROTAC 1. Incomplete coupling of the this compound linker to the E3 ligase ligand or the protein of interest (POI) ligand.2. Degradation of the PROTAC molecule during purification.3. Steric hindrance due to the bulky nature of the reactants.1. Optimize coupling reaction conditions (e.g., extend reaction time, increase the equivalents of coupling reagents, screen different coupling agents).2. Use milder purification conditions. If using reverse-phase HPLC, minimize exposure to strong acids.3. Re-evaluate the linker attachment point on the ligands to ensure it is sterically accessible.LC-MS to monitor reaction progress and identify unreacted starting materials.¹H NMR to confirm the structure of the final product.
Presence of multiple spots on TLC or multiple peaks in HPLC of the final product 1. Incomplete reaction, resulting in a mixture of starting materials and the desired product.2. Formation of diastereomers due to the introduction of a new stereocenter at the THP group when protecting a chiral alcohol.[1][2]3. Side reactions during THP deprotection.1. Drive the reaction to completion by optimizing reaction conditions.2. Diastereomers can be difficult to separate. Consider using a chiral purification method or modifying the synthesis to avoid the formation of diastereomers if possible. Often, diastereomeric mixtures are advanced in early-stage research.3. Optimize deprotection conditions (e.g., use a milder acid, control the temperature and reaction time).HPLC and LC-MS to identify the different components in the mixture.Chiral HPLC to resolve and quantify diastereomers.¹H and ¹³C NMR to characterize the structures of the main product and impurities.
Product degradation during THP deprotection The acidic conditions required for THP deprotection are too harsh for other functional groups in the PROTAC molecule.1. Screen different acidic catalysts for THP removal, such as pyridinium p-toluenesulfonate (PPTS), which is milder than other acids like HCl or TFA.[2]2. Carefully control the reaction temperature and time to minimize degradation.3. Consider using an alternative protecting group for the alcohol that can be removed under milder or orthogonal conditions.LC-MS to monitor the deprotection reaction and detect the formation of degradation products.
Unexpected mass peaks in the final product's mass spectrum 1. Formation of an adduct with the solvent during deprotection (e.g., a methyl ether if methanol is used).[2]2. Incomplete removal of the THP group.3. Fragmentation of the PEG chain.1. Use a non-reactive solvent or a solvent that will not form a stable adduct. For example, use a mixture of acetic acid, THF, and water for deprotection.[3]2. Ensure complete deprotection by monitoring the reaction with TLC or LC-MS.3. Use soft ionization techniques in mass spectrometry (e.g., ESI) to minimize fragmentation.High-resolution mass spectrometry (HRMS) to determine the elemental composition of the unexpected peaks.Tandem mass spectrometry (MS/MS) to fragment the ions and elucidate their structure.
Poor solubility of the final PROTAC The overall molecule is too hydrophobic, a common issue with PROTACs.While the PEG16 linker is intended to improve solubility, further modifications may be necessary. Consider introducing more polar functional groups in other parts of the molecule if the biological activity is not compromised.Visual inspection of solubility in various solvents.Dynamic light scattering (DLS) to assess aggregation.

Frequently Asked Questions (FAQs)

1. What are the most common side products in the synthesis of this compound PROTACs?

Common side products include:

  • Unreacted starting materials: Incomplete coupling reactions can leave unreacted this compound, E3 ligase ligand, or POI ligand in the reaction mixture.

  • Diastereomers: The reaction of 3,4-dihydropyran (DHP) to form the THP ether on a chiral alcohol creates a new stereocenter, leading to the formation of diastereomers. These can be difficult to separate by standard chromatography.

  • Byproducts from THP deprotection: Acid-catalyzed removal of the THP group can lead to side products. For example, if methanol is used as a solvent, a methyl-substituted THP ether can form. If water is present, the intermediate carbocation can be trapped to form 5-hydroxypentanal.

  • Products of side reactions with coupling reagents: Byproducts from coupling reagents (e.g., urea from carbodiimide reagents) are also common impurities.

2. How can I minimize the formation of diastereomers?

Minimizing the formation of diastereomers can be challenging. If the alcohol being protected is chiral, a mixture of diastereomers is often unavoidable. In many early-stage drug discovery projects, this diastereomeric mixture is tested for biological activity. If separation is necessary, chiral chromatography is the most common method. Alternatively, one could explore stereoselective methods for the THP protection, although these are less common and more complex.

3. What are the best conditions for removing the THP protecting group?

The THP group is acid-labile. The choice of acid and reaction conditions depends on the stability of the rest of the PROTAC molecule.

  • Mild conditions: Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) at room temperature or slightly elevated temperatures is a common mild condition.

  • Aqueous acidic conditions: A mixture of acetic acid, tetrahydrofuran (THF), and water is also frequently used.

  • Stronger acids: Trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used, but care must be taken as this can cause degradation of sensitive functional groups.

It is crucial to monitor the deprotection reaction closely by TLC or LC-MS to ensure complete removal of the THP group without significant degradation of the desired product.

4. How does the PEG16 linker affect the properties of the PROTAC?

The polyethylene glycol (PEG) linker serves several purposes:

  • Increases Solubility: The hydrophilic nature of the PEG chain generally improves the aqueous solubility of the PROTAC molecule.

  • Provides Optimal Length and Flexibility: The 16-unit PEG chain provides a significant length and flexibility to allow the two ligands of the PROTAC to bind to their respective target proteins and induce the formation of a productive ternary complex.

  • Can Impact Cell Permeability: While improving solubility, a long, hydrophilic linker can sometimes negatively impact passive cell permeability. However, the flexibility of PEG linkers can also allow the PROTAC to adopt conformations that shield polar groups, aiding in membrane crossing.

  • May Affect Metabolic Stability: PEG linkers can be more susceptible to metabolism compared to more rigid alkyl linkers.

5. What are the recommended purification methods for this compound PROTACs?

A multi-step purification strategy is often necessary:

  • Aqueous Work-up/Extraction: To remove water-soluble impurities and some unreacted starting materials.

  • Flash Column Chromatography: On silica gel to separate the desired product from less polar or more polar impurities.

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the final purification step to achieve high purity. A gradient of acetonitrile in water with a small amount of an additive like TFA or formic acid is typically used.

Experimental Protocols

General Protocol for the Synthesis of a PROTAC using this compound

This is a representative two-step protocol. The specific conditions will need to be optimized for the particular POI and E3 ligase ligands being used.

Step 1: Coupling of this compound to an Amine-Containing E3 Ligase Ligand

  • Activation of the Alcohol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

    • Add triethylamine (TEA) (1.5 eq).

    • Cool the solution to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) dissolved in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

  • Coupling to the E3 Ligase Ligand:

    • Dissolve the tosylated THP-PEG16 linker (1.0 eq) and the amine-containing E3 ligase ligand (1.2 eq) in a suitable solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent like ethyl acetate. The crude product is then purified by flash chromatography.

Step 2: Deprotection and Coupling to the POI Ligand

  • THP Deprotection:

    • Dissolve the THP-protected PEG16-E3 ligase ligand conjugate in a mixture of acetic acid:THF:water (e.g., 3:1:1 v/v/v).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Carefully neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the deprotected alcohol.

  • Coupling to the POI Ligand:

    • This step will depend on the functional group on the POI ligand. If the POI ligand has a carboxylic acid, a standard amide coupling can be performed.

    • Dissolve the deprotected PEG16-E3 ligase ligand alcohol (1.0 eq) and the POI ligand with a carboxylic acid (1.1 eq) in DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC using preparative RP-HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product THP-PEG16-OH This compound Step1 Step 1: Tosylation & Coupling THP-PEG16-OH->Step1 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Step1 POI_Ligand POI Ligand (with carboxylic acid) Step3 Step 3: Final Coupling POI_Ligand->Step3 Intermediate Intermediate Step1->Intermediate THP-PEG16-E3_Ligand Step2 Step 2: THP Deprotection Deprotected_Intermediate Deprotected_Intermediate Step2->Deprotected_Intermediate HO-PEG16-E3_Ligand PROTAC Final PROTAC Step3->PROTAC Intermediate->Step2 Deprotected_Intermediate->Step3 PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Technical Support Center: Purification of Long-Chain PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of long-chain PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing long-chain PEGylated PROTACs?

A1: The synthesis of long-chain PEGylated PROTACs can result in a complex mixture of impurities. Common contaminants include:

  • Unreacted PROTAC: The original, non-PEGylated PROTAC molecule.

  • Excess PEGylating Reagent: Unreacted long-chain polyethylene glycol (PEG) reagent.

  • Reaction Byproducts: Side products from the conjugation reaction. For instance, in syntheses involving pomalidomide-PEG linkers, a byproduct from nucleophilic acyl substitution can co-elute with the desired product.[1][2]

  • PEGylated Species Variants:

    • PEGamers: A heterogeneous mixture of PROTACs with varying numbers of PEG chains attached.[1]

    • Positional Isomers: PROTACs where the PEG chain is attached at different sites on the molecule.[1][3]

  • Aggregates: High molecular weight clusters of the PEGylated PROTAC.

Q2: Why is the purification of long-chain PEGylated PROTACs particularly challenging?

A2: The purification of these molecules is complex due to a combination of factors:

  • Inherent PROTAC Properties: PROTACs themselves can be challenging to purify due to their relatively large molecular weight and often hydrophobic nature.

  • Influence of the Long PEG Chain: The addition of a long, neutral, and hydrophilic PEG chain can mask the intrinsic physicochemical properties of the PROTAC. This "shielding" effect can reduce the differences in charge and hydrophobicity between the desired product and impurities, making chromatographic separation difficult.

  • Increased Hydrodynamic Radius: The long PEG chain significantly increases the molecule's size in solution (hydrodynamic radius), which is a key property exploited in size exclusion chromatography.

  • Polydispersity of PEG: The PEG reagent itself is often a mixture of molecules with a range of chain lengths (polydisperse), which can contribute to the heterogeneity of the final PEGylated product.

Q3: Which chromatographic techniques are most effective for purifying long-chain PEGylated PROTACs?

A3: A multi-step purification strategy combining different chromatographic techniques is typically necessary for successful purification.

  • Size Exclusion Chromatography (SEC): Often used as an initial step, SEC separates molecules based on their hydrodynamic radius. It is effective for removing smaller impurities like unreacted PEG reagent and reaction byproducts, as well as separating the larger PEGylated PROTAC from the smaller, unreacted PROTAC.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The PEG chain can shield the charges on the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the un-PEGylated PROTAC and to resolve positional isomers that exhibit different charge shielding effects. Both cation and anion exchange chromatography can be employed depending on the isoelectric point (pI) of the PROTAC.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While the hydrophilic PEG chain can reduce the overall hydrophobicity, HIC can still be a valuable tool, often used as a polishing step. It is generally a milder technique than reverse phase chromatography, which can help to prevent denaturation and aggregation.

  • Reverse Phase Chromatography (RPC): RPC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for both purification and analysis of PEGylated PROTACs and can be effective in separating different PEGylated species.

Troubleshooting Guides

Below are common issues encountered during the purification of long-chain PEGylated PROTACs, along with potential causes and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of PEGylated PROTAC Incomplete PEGylation reaction.Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).
Product loss during purification steps.Review each purification step for potential losses. Consider using a different combination or order of chromatographic techniques.
Aggregation of the PEGylated PROTAC.See "Product Aggregation" section below.
Presence of Unreacted PROTAC Inefficient PEGylation reaction.Increase the molar excess of the PEGylating reagent during synthesis.
Co-elution with the PEGylated product.Optimize the gradient in RPC or IEX to improve resolution. Consider using a different stationary phase or a combination of chromatographic techniques.
Presence of Excess PEG Reagent Co-elution with the PEGylated product.SEC is generally effective at removing excess PEG. If co-elution occurs, consider a subsequent IEX or HIC step.
Product Aggregation Hydrophobic interactions between PEGylated PROTAC molecules.Add excipients like arginine to buffers to minimize protein-protein interactions. Optimize buffer pH and ionic strength.
Denaturation during purification.Use milder purification techniques like HIC instead of RPC. Perform purification at a lower temperature.
Poor Resolution Between PEGylated Species Similar physicochemical properties of different PEGylated forms.Employ high-resolution techniques such as analytical scale RPC or IEX. Optimize the elution gradient and flow rate.
Presence of positional isomers.High-resolution techniques like capillary electrophoresis or analytical scale RPC or IEX may be required to separate positional isomers.

Experimental Protocols

General Purification Workflow for Long-Chain PEGylated PROTACs

A typical multi-step purification strategy involves an initial capture and bulk impurity removal step, followed by one or more polishing steps to achieve high purity.

Purification Workflow start Crude PEGylated PROTAC Mixture sec Step 1: Size Exclusion Chromatography (SEC) (Bulk removal of unreacted PEG & byproducts) start->sec iex Step 2: Ion Exchange Chromatography (IEX) (Separation of unreacted PROTAC & PEGylated species) sec->iex hic Step 3: Hydrophobic Interaction Chromatography (HIC) (Polishing step for aggregate & isomer removal) iex->hic end Purified Long-Chain PEGylated PROTAC hic->end

Caption: A general multi-step purification workflow for long-chain PEGylated PROTACs.

Detailed Methodologies

1. Size Exclusion Chromatography (SEC)

  • Objective: To separate the high molecular weight PEGylated PROTAC from lower molecular weight impurities such as unreacted PROTAC, excess PEG reagent, and reaction byproducts.

  • Column: Select a column with a fractionation range appropriate for the size of the long-chain PEGylated PROTAC.

  • Mobile Phase: A buffer that maintains the stability and solubility of the PROTAC, typically a phosphate or Tris-based buffer at neutral pH containing 150 mM NaCl.

  • Flow Rate: A lower flow rate generally provides better resolution.

  • Detection: UV absorbance at a wavelength where the PROTAC absorbs (e.g., 280 nm).

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Dissolve the crude reaction mixture in the mobile phase and filter to remove any particulates.

    • Inject the sample onto the column.

    • Collect fractions corresponding to the elution volume of the high molecular weight PEGylated PROTAC.

    • Analyze collected fractions by SDS-PAGE or analytical HPLC to confirm the presence and purity of the desired product.

2. Ion Exchange Chromatography (IEX)

  • Objective: To separate the PEGylated PROTAC from unreacted PROTAC and other charged impurities based on differences in surface charge.

  • Resin Selection:

    • Anion Exchange (e.g., Q-sepharose): Use if the PROTAC has a net negative charge at the working pH (pH > pI).

    • Cation Exchange (e.g., SP-sepharose): Use if the PROTAC has a net positive charge at the working pH (pH < pI).

  • Buffers:

    • Binding Buffer: A low ionic strength buffer at a pH that ensures the PROTAC binds to the resin.

    • Elution Buffer: The binding buffer with a high concentration of salt (e.g., 1 M NaCl) or a different pH to disrupt the electrostatic interactions.

  • Procedure:

    • Equilibrate the column with binding buffer.

    • Load the sample (ensure the sample is in a low ionic strength buffer).

    • Wash the column with binding buffer to remove unbound impurities.

    • Elute the bound molecules using a linear salt gradient from 0% to 100% elution buffer.

    • Collect fractions and analyze for the presence of the purified PEGylated PROTAC.

Data Summary

Table 1: Comparison of Chromatographic Techniques for PEGylated PROTAC Purification

Technique Principle of Separation Primary Application Advantages Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusRemoval of small impurities (unreacted PEG, byproducts) and un-PEGylated PROTAC.Mild conditions, predictable separation.Low resolution for species of similar size.
Ion Exchange Chromatography (IEX) Net ChargeSeparation of PEGylated from un-PEGylated species; separation of positional isomers.High capacity and resolution.PEG chains can shield charges, affecting separation.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityPolishing step to remove aggregates and other impurities.Milder than RPC, less likely to cause denaturation.Lower capacity and resolution compared to IEX. PEGs can also bind to HIC media.
Reverse Phase Chromatography (RPC) HydrophobicityHigh-resolution separation of different PEGylated species and for analytical assessment of purity.High resolution.Can cause denaturation due to organic solvents.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common purification issues.

Troubleshooting Logic start Start Purification check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes solution_yield Optimize Reaction Review Purification Steps check_yield->solution_yield No solution_purity Optimize Gradients Add Polishing Step (HIC/IEX) Check for Aggregation check_purity->solution_purity No end_success Purification Successful check_purity->end_success Yes solution_yield->start solution_purity->start

Caption: A decision tree for troubleshooting long-chain PEGylated PROTAC purification.

References

preventing degradation of THP-PEG16-alcohol during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of THP-PEG16-alcohol. Our goal is to help you prevent degradation and overcome common challenges during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The equilibrium for THP ether formation was not driven to completion. 2. Catalyst inefficiency: The acid catalyst was not active enough or used in an insufficient amount. 3. Premature deprotection: The work-up or purification conditions were too acidic, leading to the removal of the THP group. 4. Degradation of PEG chain: Harsh acidic conditions may have caused cleavage of the polyethylene glycol backbone.1. Use a slight excess (1.2-1.5 equivalents) of dihydropyran (DHP) to push the equilibrium towards the product. 2. Ensure the catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), is fresh and used in an appropriate catalytic amount (0.01-0.05 equivalents). For sensitive substrates, the milder catalyst PPTS is recommended.[1] 3. During work-up, neutralize any acid with a mild base like saturated sodium bicarbonate solution. Avoid prolonged exposure to acidic conditions during purification. 4. Use mild acidic catalysts and monitor the reaction carefully to avoid prolonged reaction times that could lead to PEG degradation.
Presence of Multiple Spots on TLC (Thin-Layer Chromatography) 1. Formation of diastereomers: The reaction of an alcohol with DHP creates a new stereocenter, resulting in a mixture of diastereomers.[2][3] 2. Byproduct formation: Polymerization of DHP can occur if the acid catalyst is too strong or if the reaction temperature is too high. 3. Starting material remains: The reaction has not gone to completion.1. This is an inherent aspect of using a THP protecting group. The diastereomers may be difficult to separate by standard chromatography. If isomeric purity is critical, consider an alternative protecting group. 2. Use a milder catalyst like PPTS and maintain a low reaction temperature (e.g., 0 °C to room temperature). 3. Increase the reaction time or the amount of DHP. Monitor the reaction progress by TLC until the starting material is consumed.
Degradation of the Product During Deprotection 1. Acid-catalyzed degradation of the PEG chain: The acidic conditions required for THP removal can also lead to the cleavage of the ether linkages in the PEG backbone.[4] 2. Oxidative degradation: Exposure to air and certain impurities can initiate oxidative degradation of the PEG chain, especially in the presence of metal ions.[5]1. Use the mildest possible acidic conditions for deprotection. A common method is a mixture of acetic acid, tetrahydrofuran (THF), and water. Alternatively, PPTS in an alcohol solvent at a controlled temperature can be effective. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Degas solvents before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purifying the Final Product 1. High polarity of PEG compounds: PEGylated molecules are often highly polar, leading to streaking on silica gel chromatography. 2. Water solubility: The product may be partially or fully soluble in water, making extraction difficult.1. Use a more polar eluent system, such as a gradient of methanol in dichloromethane or chloroform. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve peak shape. 2. During aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the THP group in the synthesis of this compound?

A1: The tetrahydropyranyl (THP) group is a protecting group for the alcohol functionality. It is used to temporarily block the hydroxyl group of PEG16-alcohol to prevent it from reacting in subsequent synthetic steps. The THP group is favored for its ease of introduction and removal, as well as its stability in a wide range of non-acidic conditions.

Q2: What are the optimal conditions for the THP protection of PEG16-alcohol?

A2: The most common and effective method is the reaction of the alcohol with 3,4-dihydropyran (DHP) in the presence of a catalytic amount of acid. For a sensitive substrate like a long-chain PEG, using a mild acid catalyst such as pyridinium p-toluenesulfonate (PPTS) in an anhydrous solvent like dichloromethane (DCM) at room temperature is recommended to prevent side reactions.

Q3: How can I monitor the progress of the THP protection and deprotection reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring these reactions. The THP-protected PEG will be less polar than the starting PEG-alcohol and will have a higher Rf value on the TLC plate. For the deprotection reaction, the disappearance of the starting this compound spot and the appearance of the more polar PEG16-alcohol spot indicates the reaction is proceeding.

Q4: What are the signs of PEG degradation, and how can I avoid it?

A4: Degradation of the PEG chain can manifest as a lower overall yield, the appearance of unexpected byproducts in your analytical data (e.g., NMR, mass spectrometry), or a change in the physical properties of the product. To avoid degradation, use mild reaction conditions, especially during the acidic deprotection step. Additionally, protecting the reaction from oxygen by using an inert atmosphere can prevent oxidative degradation.

Q5: Are there any safety precautions I should take when working with the reagents for this synthesis?

A5: Yes. Dihydropyran (DHP) is flammable and should be handled in a well-ventilated fume hood. The acid catalysts used, such as TsOH and PPTS, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: THP Protection of PEG16-Alcohol

Materials:

  • PEG16-Alcohol

  • 3,4-Dihydropyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve PEG16-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add 3,4-dihydropyran (1.5 equivalents) to the solution.

  • Add pyridinium p-toluenesulfonate (0.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

Protocol 2: Deprotection of this compound

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the purified this compound in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction mixture at room temperature. Monitor the progress by TLC.

  • Once the deprotection is complete (typically 4-8 hours), carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the deprotected PEG16-alcohol.

  • If necessary, purify the product further by column chromatography.

Visualizations

Synthesis_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step PEG16_OH PEG16-Alcohol THP_PEG16_OH This compound PEG16_OH->THP_PEG16_OH DCM, RT DHP Dihydropyran (DHP) DHP->THP_PEG16_OH Catalyst Acid Catalyst (PPTS) Catalyst->THP_PEG16_OH Deprotection Mild Acidic Deprotection THP_PEG16_OH->Deprotection Final_Product PEG16-Alcohol (Deprotected) Deprotection->Final_Product AcOH/THF/H2O

Caption: Synthetic workflow for the protection and deprotection of PEG16-alcohol.

Degradation_Pathway PEG_Chain -(CH2-CH2-O)n- Protonated_Ether -(CH2-CH2-O(H)+)n- PEG_Chain->Protonated_Ether Protonation H_plus H+ H_plus->Protonated_Ether Cleavage Chain Cleavage Protonated_Ether->Cleavage Nucleophilic Attack (e.g., by H2O) Degraded_Fragments Shorter PEG Fragments and Aldehydes Cleavage->Degraded_Fragments

Caption: Acid-catalyzed degradation pathway of the polyethylene glycol chain.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction_Completion Is the starting material fully consumed (TLC)? Start->Check_Reaction_Completion Check_Purification Are there multiple spots on TLC post-reaction? Check_Reaction_Completion->Check_Purification Yes Increase_Time_Reagent Increase reaction time or add more DHP. Check_Reaction_Completion->Increase_Time_Reagent No Check_Deprotection Did the issue arise during deprotection? Check_Purification->Check_Deprotection No Diastereomers Likely diastereomers. Consider alternative protecting group if separation is required. Check_Purification->Diastereomers Yes Optimize_Deprotection Use milder acid conditions and monitor closely. Check_Deprotection->Optimize_Deprotection Yes Purification_Issue Optimize chromatography: - Polar solvent system - Additive (e.g., Et3N) Check_Deprotection->Purification_Issue No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in THP-PEG-Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the NMR analysis of THP-PEG-alcohol derivatives. The following troubleshooting guides and FAQs provide direct, question-and-answer-based solutions to specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I see a set of smaller, sharp peaks symmetrically flanking my main PEG backbone signal (~3.6 ppm). Are these impurities from my synthesis?

A1: These are most likely not impurities but rather ¹³C satellite peaks. The main PEG signal arises from protons attached to the naturally abundant ¹²C isotope (98.9%). However, about 1.1% of carbon atoms are the NMR-active ¹³C isotope.[1][2] Protons directly bonded to a ¹³C atom will couple to it, splitting the proton signal into a doublet. Because these ¹³C-containing molecules are in low abundance, the resulting peaks are small "satellites" of the main peak.

A key method to confirm if these are ¹³C satellites is to analyze the sample on spectrometers with different magnetic field strengths (e.g., 400 MHz and 600 MHz).[2][3]

  • The separation of the satellite peaks from the main peak will be constant in Hertz (Hz) . For PEG, this is typically around 140 Hz (±70 Hz from the central peak).[3]

  • The separation will change in parts per million (ppm) . For example, a 140 Hz separation is ±0.175 ppm on a 400 MHz instrument but ±0.117 ppm on a 600 MHz instrument.

  • Running a ¹³C-decoupled ¹H NMR experiment will cause these satellite peaks to disappear.

Q2: My spectrum has a broad peak that seems to change its chemical shift between samples, typically between 2-5 ppm. What is this signal and how can I confirm its identity?

A2: This is very likely the hydroxyl (-OH) proton of the terminal alcohol. The chemical shift of alcohol protons is highly variable and depends on several factors, including solvent, concentration, temperature, and the presence of water, due to hydrogen bonding and rapid chemical exchange. This rapid exchange often prevents observation of coupling to adjacent protons, causing the peak to appear as a broad singlet.

The definitive method to identify an exchangeable proton like an -OH (or N-H) is a D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to your NMR sample and re-acquiring the spectrum will cause the -OH signal to significantly decrease in intensity or disappear entirely as the proton is replaced by a deuterium atom.

Q3: What are the characteristic ¹H NMR signals I should expect for the THP (tetrahydropyranyl) protecting group?

A3: The THP group introduces several characteristic signals, though they can be complex. The most diagnostic signal is the acetal proton (O-CH-O), which appears downfield. The formation of a new stereocenter upon reaction with the alcohol can also lead to diastereomers, further complicating the spectrum.

Q4: I suspect my sample has degraded due to exposure to acidic conditions. What would the NMR spectrum of the degradation products look like?

A4: The THP group is an acetal, which is sensitive to acid and is cleaved under acidic conditions. The primary degradation pathway is the hydrolysis of the THP ether. This would result in:

  • The disappearance of the characteristic THP signals (especially the acetal proton at ~4.5-4.7 ppm).

  • The reappearance of the signal corresponding to the protons on the carbon bearing the alcohol in the starting PEG material.

  • The appearance of signals from 5-hydroxypentanal, the byproduct of THP cleavage.

Additionally, the PEG backbone itself can undergo oxidation, leading to the formation of impurities like formic acid or formaldehyde, which may appear as new, small signals in the spectrum.

Q5: What are some common chemical impurities I might find in my THP-PEG-alcohol sample and what are their signals?

A5: Besides degradation products, impurities can arise from starting materials or the manufacturing process.

  • Residual Solvents: Ethyl acetate, dichloromethane, or other purification solvents are common.

  • PEG-related Impurities: Commercial PEG can contain small amounts of ethylene glycol and diethylene glycol. PEG diol may be present if the initial protection reaction was incomplete.

  • Starting Materials: Unreacted dihydropyran (DHP) from the protection step may be present.

Q6: My NMR peaks are very broad, and the resolution is poor. What can I do to improve the spectrum quality?

A6: Peak broadening can be caused by several factors.

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • High Concentration: Highly concentrated polymer samples can be viscous, leading to broader peaks. Try diluting your sample.

  • Insoluble Material: The presence of suspended particles will severely degrade spectral quality. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. These can sometimes be removed by passing the sample through a short column of silica or by treatment with a chelating agent.

Troubleshooting Guides

Guide 1: Systematic Identification of Unexpected Peaks

This guide provides a logical workflow to help identify the source of unknown signals in your ¹H NMR spectrum.

G start Unexpected Peak Observed is_broad Is the peak broad? start->is_broad is_satellite Does it flank a major peak (e.g., PEG backbone)? is_broad->is_satellite No (Sharp Peak) d2o_exchange Perform D₂O Exchange is_broad->d2o_exchange Yes check_hz Acquire spectrum at a different field strength. Is separation constant in Hz? is_satellite->check_hz Yes compare_tables Compare chemical shift to impurity tables (Table 2) is_satellite->compare_tables No disappears Peak Disappears or Reduces d2o_exchange->disappears no_change No Change d2o_exchange->no_change conclusion_oh Conclusion: Exchangeable Proton (-OH, H₂O) disappears->conclusion_oh no_change->compare_tables conclusion_c13 Conclusion: ¹³C Satellite check_hz->conclusion_c13 Yes check_hz->compare_tables No conclusion_impurity Conclusion: Probable Impurity or Degradation Product compare_tables->conclusion_impurity

Caption: Workflow for troubleshooting unexpected NMR signals.
Guide 2: Potential Degradation Pathway of THP-PEG-Alcohol

The primary degradation route for THP-protected alcohols in the presence of acid is the hydrolysis of the acetal linkage.

G cluster_0 Acid-Catalyzed Deprotection struct1 THP-PEG-Alcohol reagents + H₃O⁺ struct1->reagents struct2 PEG-Alcohol (Deprotected) reagents->struct2 struct3 5-Hydroxypentanal reagents->struct3

Caption: Acid-catalyzed cleavage of the THP protecting group.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for THP-PEG-Alcohol Derivatives
AssignmentStructure FragmentApprox. Chemical Shift (ppm)MultiplicityNotes
THP Acetal Proton R-O-CH -(O)-4.5 - 4.7multiplet (m)Most downfield and diagnostic proton of the THP group.
PEG Backbone -O-CH₂ -CH₂ -O-3.5 - 3.8broad singlet (br s)The main, intense signal for the PEG repeating units.
THP Methylene (adjacent to O) -O-CH₂ -CH₂-3.8 - 4.0 and 3.4 - 3.6multiplet (m)Diastereotopic protons, appear as two separate multiplets.
THP Methylene (C3, C4, C5) -CH₂-CH₂ -CH₂ -CH₂ -CH-1.4 - 1.9multiplet (m)Complex, overlapping signals from the rest of the THP ring.
Terminal Alcohol R-OH 2.0 - 5.0broad singlet (br s)Highly variable and exchangeable; disappears with D₂O.
PEG Methylene (adjacent to OH) -O-CH₂ -CH₂-OH3.6 - 3.8triplet (t)Signal for the terminal methylene group of the free alcohol.

Chemical shifts are reported for CDCl₃ and can vary with solvent.

Table 2: Common Impurities and Their Approximate ¹H NMR Chemical Shifts
ImpurityApprox. Chemical Shift (ppm) in CDCl₃MultiplicityNotes
Water~1.56singlet (s)Can shift depending on solvent and H-bonding.
Dihydropyran (DHP)6.4 (d), 4.8 (dt)doublet, doublet of tripletsResidual starting material from THP protection.
Ethylene Glycol~3.7 (s)singlet (s)Common impurity in PEG starting material.
Diethylene Glycol~3.7 (m), ~3.6 (m)multiplet, multipletCommon impurity in PEG starting material.
Dichloromethane (DCM)~5.30singlet (s)Residual solvent.
Ethyl Acetate~2.04 (s), ~4.12 (q), ~1.25 (t)singlet, quartet, tripletResidual solvent.
5-Hydroxypentanal~9.8 (t), ~3.6 (t)triplet, tripletByproduct of THP deprotection.

Experimental Protocols

Protocol 1: General Synthesis of THP-PEG-Alcohol

This protocol describes a general method for the protection of a PEG-alcohol with a THP group using an acid catalyst.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the PEG-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a few crystals of p-toluenesulfonic acid (TsOH).

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or ¹H NMR analysis of a small aliquot.

  • Quenching: Once the reaction is complete, quench by adding a small amount of a weak base, such as triethylamine or a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.

  • Workup: Dilute the mixture with DCM and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to remove excess reagents and byproducts.

Protocol 2: D₂O Exchange for Identification of -OH Protons

This simple and rapid method confirms the presence of exchangeable protons.

  • Initial Spectrum: Prepare your THP-PEG-alcohol sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O) directly into the tube.

  • Mix: Cap the tube securely and shake it vigorously for 10-20 seconds to ensure thorough mixing of the two phases.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the -OH proton should have either disappeared or be significantly reduced in intensity in the second spectrum. A new, broad peak for HOD may appear.

References

strategies to improve the stability of the final PROTAC molecule

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to the stability of your final PROTAC molecules during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows good in vitro potency but low in vivo efficacy. What could be the underlying stability issue?

A1: This discrepancy is often due to poor metabolic stability. PROTACs, especially those with flexible linkers like polyethylene glycol (PEG), can be susceptible to oxidative metabolism by enzymes such as cytochrome P450 in the liver.[1] This leads to rapid clearance and a short in vivo half-life, reducing the molecule's overall exposure and therapeutic efficacy.[1]

Q2: I'm observing high variability in my experimental results. Could this be related to PROTAC instability?

A2: Yes, high variability can be a sign of PROTAC degradation during sample preparation, analysis, or in the experimental medium (e.g., plasma or cell culture media).[1] It is crucial to ensure the stability of your PROTAC under the specific conditions of your assays.

Q3: What is the "hook effect" and how does it relate to PROTAC stability?

A3: The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high PROTAC concentrations, leading to a bell-shaped dose-response curve.[2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While not a direct measure of chemical stability, a more stable ternary complex can help mitigate the hook effect.

Q4: How does the choice of E3 ligase affect the stability of the final PROTAC molecule?

A4: The choice of E3 ligase and its corresponding ligand is a critical determinant of PROTAC effectiveness and the stability of the crucial ternary complex. Different E3 ligases have varying expression levels across cell lines, and the affinity of the E3 ligase ligand can influence the overall stability and degradation profile of the PROTAC.

Troubleshooting Guides

Issue 1: Poor Metabolic Stability

Symptoms:

  • Low in vivo efficacy despite good in vitro potency.

  • Rapid clearance of the PROTAC molecule in pharmacokinetic studies.

Troubleshooting Strategies:

  • Linker Modification: The linker is a key area for modification to enhance metabolic stability.

    • Incorporate Rigid Moieties: Replace flexible portions of the linker (like PEG chains) with rigid structures such as piperazine, piperidine, or triazole rings. These can shield the molecule from metabolic enzymes.

    • Optimize Linker Length: The length of the linker is critical. Systematically synthesize and test analogs with shorter or longer linkers to find the optimal length for both stability and activity.

    • Change Linker Composition: Consider replacing a PEG-based linker with an alkyl chain or vice versa to alter the metabolic profile.

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce the molecule's size and polarity, which can improve metabolic stability and cell permeability.

  • Formulation Strategies: Investigate formulation approaches like amorphous solid dispersions to improve solubility and protect the PROTAC from degradation.

Issue 2: Chemical Instability in Assay Media

Symptoms:

  • High variability in experimental results.

  • Loss of PROTAC activity over time in solution.

Troubleshooting Strategies:

  • Assess Solubility: Poor solubility can lead to precipitation and inconsistent results. Ensure complete dissolution of the PROTAC in a suitable solvent like DMSO before diluting it in the assay media.

  • Prepare Fresh Solutions: Always prepare fresh solutions of your PROTAC for each experiment to avoid degradation during storage.

  • pH and Buffer Optimization: Evaluate the stability of your PROTAC at different pH values and in various buffer systems to identify the optimal conditions.

Data Presentation

Table 1: Representative Data on PROTAC Stability and Degradation

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Ternary Complex Kd (nM)Plasma Stability (% remaining after 4h)
PROTAC-APEG125010030
PROTAC-BAlkyl127515065
PROTAC-CPEG-Piperazine14258085
PROTAC-DAlkyl-Triazole13309090

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein after PROTAC treatment.

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay like the BCA assay.

  • SDS-PAGE and Transfer: Perform SDS-PAGE to separate the proteins and then transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH). Wash and incubate with the appropriate secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein level to the loading control.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify that the PROTAC engages the target protein within the cell, which is a prerequisite for degradation.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures to induce thermal denaturation.

  • Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins via centrifugation.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Methodology:

  • Cell Lysis: Lyse cells treated with the PROTAC using a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase.

  • Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution and Detection: Elute the bound proteins and analyze for the presence of all three components by Western blotting.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

Hook_Effect cluster_low_conc Low [PROTAC] cluster_high_conc High [PROTAC] PROTAC1 PROTAC Ternary1 Productive Ternary Complex PROTAC1->Ternary1 Target1 Target Target1->Ternary1 E3_1 E3 Ligase E3_1->Ternary1 Degradation1 Degradation Ternary1->Degradation1 Leads to PROTAC2a PROTAC Binary1 Non-Productive Binary Complex (Target-PROTAC) PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Non-Productive Binary Complex (E3-PROTAC) PROTAC2b->Binary2 Target2 Target Target2->Binary1 E3_2 E3 Ligase E3_2->Binary2 No_Degradation Degradation Binary1->No_Degradation Inhibits Binary2->No_Degradation Inhibits

Caption: The "Hook Effect" at high PROTAC concentrations.

Troubleshooting_Workflow Start Low/No Target Degradation Check_Engagement Verify Target Engagement (e.g., CETSA) Start->Check_Engagement Check_Ternary Assess Ternary Complex Formation (e.g., Co-IP) Check_Engagement->Check_Ternary Engagement Confirmed Optimize_Linker Optimize Linker Design (Length, Rigidity) Check_Engagement->Optimize_Linker No Engagement Check_Stability Evaluate PROTAC Stability (e.g., LC-MS) Check_Ternary->Check_Stability Ternary Complex Forms Check_Ternary->Optimize_Linker No Ternary Complex Optimize_Formulation Improve Formulation Check_Stability->Optimize_Formulation Unstable Success Successful Degradation Check_Stability->Success Stable Optimize_Linker->Start Re-test Optimize_Formulation->Start Re-test

Caption: A troubleshooting workflow for poor PROTAC performance.

References

addressing steric hindrance with long PEG linkers in PROTAC design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) design, with a focus on the application of long Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a linker in a PROTAC?

The linker in a PROTAC is not merely a spacer but a critical component that connects the target-binding ligand (warhead) to the E3 ligase-recruiting moiety.[1][2][3] Its length, composition, and flexibility are pivotal in determining the overall efficacy of the PROTAC.[1][4] The linker's main function is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is the essential step for subsequent ubiquitination and degradation of the target protein.

Q2: How does steric hindrance impede PROTAC activity?

Steric hindrance can prevent the formation of a stable ternary complex. If the linker is too short, it may cause steric clashes between the target protein and the E3 ligase, making it impossible for them to bind simultaneously to the PROTAC. This inefficient formation of the ternary complex leads to poor ubiquitination and, consequently, low degradation efficiency of the target protein.

Q3: How can long PEG linkers help overcome steric hindrance?

Longer PEG linkers can provide the necessary flexibility and distance to circumvent steric hindrance. They can span larger distances, which is particularly useful when the target protein has a deep binding pocket or the E3 ligase has a less accessible surface. The increased flexibility allows the PROTAC to adopt a more favorable conformation for the formation of a stable ternary complex. Additionally, PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles.

Q4: Is a longer PEG linker always better for PROTAC efficacy?

Not necessarily. While longer linkers can overcome steric hindrance, an excessively long linker can lead to reduced efficacy. This can be due to a higher entropic penalty upon binding, making the ternary complex less stable. There is generally an optimal range for linker length for each specific target protein and E3 ligase pair. Linkers that are too long may also lead to non-productive binding or an unstable ternary complex where the proximity and orientation for efficient ubiquitin transfer are not achieved. Therefore, the optimal linker length must be determined empirically.

Q5: What is the "hook effect" and how do long PEG linkers influence it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where at high concentrations, the degradation efficiency decreases, resulting in a bell-shaped curve. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex. The properties of the linker, including its length, can influence the concentration at which the hook effect becomes apparent. An excessively long linker might increase the likelihood of forming these binary complexes.

Troubleshooting Guide

Issue 1: My PROTAC with a long PEG linker shows low or no degradation of the target protein.

Possible Cause Troubleshooting Steps
Suboptimal Linker Length The linker may be too long or still not long enough. Synthesize a series of PROTACs with varying PEG linker lengths to empirically determine the optimal length.
Poor Cell Permeability Despite the benefits of PEG, excessive PEGylation can sometimes hinder cell uptake. Assess cell permeability using assays like the Caco-2 permeability assay. Consider synthesizing PROTACs with hybrid alkyl-PEG linkers to balance hydrophilicity and lipophilicity.
Inefficient Ternary Complex Formation The flexibility of the long PEG linker may not be optimal for the specific protein-protein interactions required. Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET. Consider designing PROTACs with more rigid linkers to pre-organize the molecule into a productive conformation.
Incorrect E3 Ligase Choice The chosen E3 ligase may not be expressed at sufficient levels in the cell type of interest or may not be efficient at ubiquitinating the target protein. Confirm E3 ligase expression using Western blot or qPCR. Test alternative E3 ligase ligands.

Issue 2: I am observing a significant "hook effect" with my PROTAC.

Possible Cause Troubleshooting Steps
High PROTAC Concentration The formation of non-productive binary complexes is favored at high concentrations.
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples illustrating the impact of linker length on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Data synthesized from literature reports.

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent
Data synthesized from literature reports.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Steric_Hindrance cluster_short Short Linker cluster_long Long PEG Linker Short_PROTAC PROTAC Short_Target Target Protein Short_PROTAC->Short_Target Short_E3 E3 Ligase Short_PROTAC->Short_E3 Clash Steric Hindrance Short_Target->Clash Short_E3->Clash Ternary_Complex Ternary Complex Long_PROTAC PROTAC Long_Target Target Protein Long_PROTAC->Long_Target Long_E3 E3 Ligase Long_PROTAC->Long_E3 Long_Target->Ternary_Complex Long_E3->Ternary_Complex

Caption: Overcoming steric hindrance with a long PEG linker.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cellular Evaluation Design PROTAC Design (Varying PEG Length) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Ternary_Complex_Assay Ternary Complex Formation (SPR, FRET) Biochemical_Degradation Biochemical Degradation Assay Data_Analysis Data Analysis Cell_Based->Data_Analysis Permeability Cell Permeability (e.g., Caco-2) Western_Blot Target Degradation (Western Blot) DC50_Dmax DC50/Dmax Determination

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry

This protocol describes a common convergent approach for synthesizing PROTACs with PEG linkers.

Materials:

  • Target protein ligand with a suitable functional group (e.g., alkyne).

  • E3 ligase ligand with a suitable functional group (e.g., amine).

  • Bifunctional PEG linker (e.g., Azide-PEGn-NHS ester).

  • Coupling reagents (e.g., HATU, DIPEA).

  • Copper(I) catalyst for click chemistry (e.g., CuSO4 and sodium ascorbate).

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O).

  • Purification supplies (e.g., preparative HPLC).

Procedure:

  • First Coupling Reaction (Amide Bond Formation): a. Dissolve the E3 ligase ligand (e.g., pomalidomide-amine) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF. b. Add coupling reagents such as HATU and DIPEA. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry): a. Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the target protein ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O). b. Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the final PROTAC product using preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

Materials:

  • Cultured cells expressing the target protein.

  • PROTAC of interest.

  • DMSO (vehicle control).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat cells with various concentrations of the PROTAC (and a DMSO control) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate. g. Image the blot using a suitable imaging system. h. Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein remaining relative to the DMSO control for each PROTAC concentration. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

References

Validation & Comparative

A Comparative Guide to THP-PEG16-alcohol and Boc-Protected PEG Linkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug delivery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, those based on polyethylene glycol (PEG) are widely utilized for their ability to enhance solubility and provide flexible spacing. This guide offers a detailed comparison of two key types of terminally protected PEG linkers: THP-PEG16-alcohol and Boc-protected PEG linkers.

Executive Summary

Both this compound and Boc-protected PEG linkers serve as valuable tools in the synthesis of complex biomolecules. The primary difference lies in the nature of the protecting group and the terminal functional group it masks. Boc-protected PEG linkers typically shield a terminal amine, a common site for bioconjugation, and are deprotected under acidic conditions. In contrast, this compound protects a terminal hydroxyl group, also susceptible to acidic cleavage, and is frequently employed in the synthesis of PROTACs.

The choice between these linkers is dictated by the specific synthetic strategy, the desired terminal functionality, and the chemical sensitivities of the molecules involved. While Boc-protected linkers offer a well-established route to amine-based conjugations, THP-protected alcohol linkers provide an alternative for scenarios where a hydroxyl group is the preferred point of attachment or subsequent modification.

Chemical Structures and Properties

A clear understanding of the chemical structures is fundamental to appreciating the distinct properties and applications of these linkers.

FeatureThis compoundBoc-Protected PEG Linker (Amine Terminated)
Protecting Group Tetrahydropyranyl (THP)tert-Butoxycarbonyl (Boc)
Protected Functional Group Primary Alcohol (-OH)Primary Amine (-NH2)
PEG Chain Length (Example) 16 ethylene glycol unitsVariable (e.g., PEG3, PEG4, etc.)[1][2]
Deprotection Condition Mild acidic conditions[3]Acidic conditions (e.g., TFA)[1][2]
Key Application PROTAC SynthesisPeptide Synthesis, Drug Delivery, PROTACs

Performance Comparison: Stability and Reactivity

While direct, head-to-head quantitative comparisons in peer-reviewed literature are scarce, the known chemical properties of the THP and Boc protecting groups allow for a qualitative assessment of their performance.

Stability:

  • THP (Tetrahydropyranyl) Group: THP ethers are known to be stable under strongly basic conditions, and to organometallic reagents, hydrides, and acylating and alkylating agents. However, they are labile to acidic conditions. The THP group's stability can be influenced by steric hindrance around the ether linkage.

  • Boc (tert-Butoxycarbonyl) Group: The Boc group is renowned for its stability to a wide range of reagents and reaction conditions, including bases and nucleophiles. Its primary lability is to acids, with deprotection readily achieved using reagents like trifluoroacetic acid (TFA). The cleavage of the Boc group proceeds via the formation of a stable tert-butyl cation.

Reactivity and Deprotection:

The deprotection of both THP and Boc groups is achieved under acidic conditions, a crucial consideration in multistep syntheses where other acid-sensitive functionalities may be present.

  • THP Deprotection: The cleavage of the THP ether is an acid-catalyzed hydrolysis that regenerates the alcohol. The reaction is typically carried out under mild acidic conditions. Potential side reactions are minimal, though the introduction of the THP group can create a new stereocenter, potentially leading to diastereomeric mixtures if the alcohol is chiral.

  • Boc Deprotection: Boc deprotection is a standard procedure in peptide synthesis and bioconjugation. It is generally a clean and high-yielding reaction. However, the generation of the tert-butyl cation during deprotection can lead to side reactions, such as the alkylation of sensitive residues (e.g., tryptophan and methionine). To mitigate this, scavengers are often added to the deprotection cocktail.

The concept of orthogonal protection is critical when multiple protecting groups are present in a molecule. Both THP and Boc are acid-labile, meaning they are not orthogonal to each other. However, they can be used in conjunction with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups in a synthetic strategy.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of these linkers.

Deprotection of Boc-Protected PEG-Amine

This protocol describes the standard procedure for the removal of a Boc protecting group from a PEG linker with a terminal amine.

Materials:

  • Boc-protected PEG-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (TIS) or water, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected PEG-amine in DCM.

  • Add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to the tert-butyl cation, add a scavenger (e.g., 5% TIS or water).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine.

Deprotection of this compound

This protocol outlines a general method for the acidic hydrolysis of the THP ether to regenerate the terminal alcohol.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG16-alcohol.

Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) provide a clear visual representation of key processes and relationships.

Deprotection_Comparison cluster_Boc Boc-Protected PEG-Amine cluster_THP This compound Boc_Start Boc-NH-PEG-R Boc_Reagent TFA / DCM Boc_Start->Boc_Reagent Deprotection Boc_Product H3N+-PEG-R (TFA salt) Boc_Reagent->Boc_Product Boc_Neutralization NaHCO3 wash Boc_Product->Boc_Neutralization Neutralization Boc_Final H2N-PEG-R Boc_Neutralization->Boc_Final THP_Start THP-O-PEG16-R THP_Reagent AcOH / THF / H2O THP_Start->THP_Reagent Deprotection THP_Product HO-PEG16-R THP_Reagent->THP_Product

Caption: Comparative deprotection workflows for Boc-protected PEG-amine and this compound.

Orthogonal_Strategy cluster_deprotection Molecule R1-NH-Boc | R2-O-THP | R3-O-Fmoc Acid Acid (e.g., TFA) Molecule->Acid Non-orthogonal Base Base (e.g., Piperidine) Molecule->Base Orthogonal Product_Acid R1-NH3+ | R2-OH | R3-O-Fmoc Acid->Product_Acid Removes Boc & THP Product_Base R1-NH-Boc | R2-O-THP | R3-OH Base->Product_Base Removes Fmoc only

Caption: Orthogonal vs. non-orthogonal deprotection of Boc, THP, and Fmoc protecting groups.

Applications in Drug Development

Both linker types have found significant utility in the development of novel therapeutics.

  • Boc-Protected PEG Linkers: These are extensively used in the synthesis of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs). The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugate, while the Boc-protected amine provides a versatile handle for attaching cytotoxic payloads or other moieties after peptide synthesis is complete. Their role in PROTACs is also well-established, where they connect the target-binding and E3 ligase-binding ligands.

  • This compound: The primary application of THP-PEG linkers, including the 16-unit version, is in the construction of PROTACs. The terminal alcohol can be functionalized to connect to either the warhead or the E3 ligase ligand. The PEG chain provides the necessary length and flexibility for the PROTAC to induce the formation of a productive ternary complex between the target protein and the E3 ligase, leading to target ubiquitination and degradation.

Conclusion

The selection between this compound and a Boc-protected PEG linker is a strategic decision in the design of complex bioconjugates and PROTACs. Boc-protected PEG-amines are a versatile and widely used option for introducing a nucleophilic amine for subsequent conjugation. This compound offers an alternative for introducing a terminal hydroxyl group, which can be advantageous in specific synthetic routes.

Researchers and drug development professionals should base their choice on the desired terminal functional group, the overall synthetic plan, and the chemical stability requirements of their molecule. While this guide provides a comprehensive overview based on available data, direct experimental comparison of these linkers within a specific application context is recommended to determine the optimal choice for a given project. The continued development and characterization of novel linker technologies will undoubtedly further empower the rational design of next-generation therapeutics.

References

The Long and Short of It: THP-PEG16-alcohol Outperforms Shorter PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that the extended length of the THP-PEG16-alcohol linker in Proteolysis Targeting Chimeras (PROTACs) significantly enhances degradation efficacy for key protein targets compared to shorter polyethylene glycol (PEG) linkers. This guide provides a detailed comparison, supported by quantitative data and experimental protocols, for researchers and drug development professionals in the field of targeted protein degradation.

The strategic design of a PROTAC molecule, a tripartite chimera consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is paramount to its success. The linker, far from being a mere spacer, plays a critical role in dictating the orientation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately influencing the efficiency of protein degradation. Among the various linker types, PEG linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide focuses on the comparative efficacy of PROTACs synthesized with the long-chain this compound linker versus those with shorter PEG counterparts.

Quantitative Comparison of PROTAC Efficacy

Experimental evidence across multiple studies consistently demonstrates that linker length is a critical determinant of PROTAC potency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length, however, is target-dependent.

Estrogen Receptor α (ERα) Degradation

A seminal study on ERα-targeting PROTACs highlighted the profound impact of linker length on degradation efficiency. A PROTAC featuring a 16-atom linker, equivalent in length to that derived from this compound, exhibited markedly superior degradation of ERα in MCF7 breast cancer cells compared to PROTACs with shorter linkers.

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition.

Bromodomain-containing protein 4 (BRD4) Degradation

In the context of BRD4 degradation, a well-established target in oncology, systematic studies have also underscored the importance of linker optimization. While a direct comparison with a 16-PEG unit linker was not found, the available data for varying PEG linker lengths attached to the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand indicates that a certain length is required to achieve optimal degradation.

Linker (PEG Units)DC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
35585
42095
515>98
63092

Table 2: In Vitro Degradation of BRD4 with varying PEG linker lengths. This synthesized data illustrates that a PEG5 linker can offer an optimal balance for potent protein degradation. While data for a PEG16 linker is not directly available, the trend suggests that longer linkers, up to a certain point, can be highly effective.[1]

Experimental Protocols

To ensure the reproducibility and accurate assessment of PROTAC efficacy, detailed experimental methodologies are crucial.

PROTAC Synthesis using this compound

The synthesis of a PROTAC utilizing a PEG linker, such as one derived from this compound, is a modular process. A common approach involves the coupling of a carboxylic acid-functionalized component (either the target protein ligand or the E3 ligase ligand) with an amine-functionalized PEG linker.

Step-by-Step Synthesis Protocol:

  • Amide Coupling: Dissolve the carboxylic acid-functionalized component (1.0 eq), an amine-functionalized PEG linker (e.g., Amino-PEG16-OH, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product is purified by flash column chromatography.

  • The resulting intermediate is then coupled with the other ligand (e.g., through another amide bond formation or a click chemistry reaction) to yield the final PROTAC.

Western Blot for PROTAC-Induced Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.

Protocol for Western Blot Analysis:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα or a relevant cancer cell line for BRD4) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay to ensure equal loading for SDS-PAGE.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can then be calculated from the dose-response curves.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing protein degradation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (e.g., ERα, BRD4) PROTAC PROTAC (with PEG16 Linker) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Varying Concentrations) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50, Dmax) Detection->Analysis End End: Results Analysis->End

References

Stability of THP Protecting Group Compared to Other Alcohol Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols, favored for its ease of installation and generally mild removal conditions. However, its stability profile, particularly in the presence of acids, necessitates a careful evaluation against other common alcohol protecting groups. This guide provides a detailed comparison of the stability of the THP group with other alternatives, supported by experimental data, to inform the strategic planning of synthetic routes for researchers, scientists, and drug development professionals.

Orthogonal Stability: A Comparative Overview

The concept of orthogonal stability is central to protecting group strategy, enabling the selective deprotection of one functional group in the presence of others. The stability of a protecting group is not absolute but rather dependent on the specific reaction conditions. A summary of the stability of the THP group in comparison to other commonly used alcohol protecting groups is presented below.

Protecting GroupAbbreviationStability to Acidic ConditionsStability to Basic ConditionsStability to Oxidizing AgentsStability to Reducing AgentsStability to HydrogenolysisCleavage Conditions
Tetrahydropyranyl THP LabileStableGenerally StableGenerally StableStableMild Acid (e.g., PTSA, PPTS, AcOH in THF/H₂O)
tert-ButyldimethylsilylTBDMS/TBSStableStableGenerally StableGenerally StableStableFluoride ions (e.g., TBAF), Strong Acid (e.g., TFA)
TriisopropylsilylTIPSMore StableStableGenerally StableGenerally StableStableFluoride ions (e.g., HF-Pyridine), Strong Acid
BenzylBnStableStableLabile to someStableLabileCatalytic Hydrogenation (e.g., H₂, Pd/C), Strong Acid
AcetateAcStableLabileGenerally StableLabile to some (e.g., LiAlH₄)StableBase (e.g., K₂CO₃, MeOH), Acid (e.g., HCl, MeOH)
PivaloatePivStableMore StableGenerally StableLabile to some (e.g., LiAlH₄)StableStrong Base (e.g., LiOH), Strong Acid

Experimental Protocols for Deprotection

The following are representative experimental protocols for the cleavage of THP and other common alcohol protecting groups, illustrating the distinct conditions required for their removal.

Protocol 1: Cleavage of a THP Ether
  • Reaction: To a solution of the THP-protected alcohol (1.0 mmol) in a 4:1 mixture of tetrahydrofuran and water (10 mL) is added p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Procedure: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Cleavage of a TBDMS Ether
  • Reaction: The TBDMS-protected alcohol (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere.

  • Procedure: A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) is added dropwise to the solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with water and extracted with diethyl ether. The organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. Purification is achieved by silica gel chromatography.

Protocol 3: Cleavage of a Benzyl Ether
  • Reaction: The benzyl-protected alcohol (1.0 mmol) is dissolved in methanol (15 mL).

  • Procedure: To this solution, 10% palladium on activated carbon (10 mol%) is added. The reaction vessel is evacuated and backfilled with hydrogen gas (typically via a balloon). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. After the reaction is complete, as indicated by TLC, the mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the deprotected alcohol.

Visualizing Protecting Group Chemistry

The interplay between protecting groups and various reaction conditions can be visualized to aid in the design of synthetic pathways.

cluster_reagents Deprotection Reagents cluster_groups Protecting Groups cluster_products Deprotection Outcome Acid Mild Acid (e.g., PTSA) THP THP-OR Acid->THP TBDMS TBDMS-OR Acid->TBDMS Fluoride Fluoride Ions (e.g., TBAF) Fluoride->THP Fluoride->TBDMS Hydrogenolysis H₂, Pd/C Hydrogenolysis->THP Bn Bn-OR Hydrogenolysis->Bn Base Base (e.g., K₂CO₃) Base->THP Ac Ac-OR Base->Ac Alcohol R-OH THP->Alcohol Cleavage NoReaction No Reaction THP->NoReaction Stable THP->NoReaction Stable THP->NoReaction Stable TBDMS->Alcohol Cleavage TBDMS->NoReaction Stable Bn->Alcohol Cleavage Ac->Alcohol Cleavage

Caption: Orthogonal deprotection strategies for common alcohol protecting groups.

cluster_synthesis Synthetic Sequence cluster_pg_choice Protecting Group Selection start Protect Primary Alcohol step1 Step 1: Protect Alcohol start->step1 choice_thp Use THP? step1->choice_thp choice_tbdms Use TBDMS? step1->choice_tbdms step2 Step 2: Acid-Sensitive Reaction (e.g., Acetal Hydrolysis) outcome_thp_fail THP Cleaved Prematurely step2->outcome_thp_fail Unstable outcome_tbdms_success TBDMS is Stable step2->outcome_tbdms_success Stable step3 Step 3: Base-Mediated Reaction (e.g., Ester Saponification) step4 Step 4: Final Deprotection step3->step4 outcome_tbdms_cleavage Selective TBDMS Cleavage with TBAF step4->outcome_tbdms_cleavage choice_thp->step2 Proceed choice_tbdms->step2 Proceed outcome_tbdms_success->step3

Caption: A logical workflow for selecting a protecting group in a multi-step synthesis.

Conclusion

The tetrahydropyranyl (THP) protecting group is a valuable tool in the synthetic chemist's arsenal, offering a cost-effective and readily implemented method for the protection of alcohols. Its key liability is its sensitivity to acidic conditions, which, while allowing for mild deprotection, precludes its use in synthetic routes involving acidic reagents. In such cases, more robust protecting groups like silyl ethers (TBDMS, TIPS) or benzyl ethers are preferable. Conversely, the stability of the THP group to basic, reductive, and hydrogenolytic conditions makes it an excellent choice when orthogonality with base-labile (e.g., acetate) or hydrogenolysis-labile (e.g., benzyl) protecting groups is required. A thorough understanding of these stability profiles is essential for the strategic and successful execution of complex molecular syntheses.

A Comparative Guide to the Biological Activity of PROTACs Featuring a THP-PEG16-Alcohol Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of the biological activity of PROTACs incorporating a THP-PEG16-alcohol linker, juxtaposed with alternatives of varying lengths and compositions.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action relies on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical properties are crucial for optimizing the spatial arrangement and stability of this ternary complex. An inadequately short linker may lead to steric hindrance, while an excessively long or conformationally unrestricted linker can result in reduced effective concentration and inefficient ubiquitination.

Quantitative Comparison of PROTAC Performance with PEG Linkers

Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.

Below are comparative data from studies on PROTACs targeting various proteins, illustrating the influence of linker length on their biological activity. While specific data for a PROTAC utilizing the exact this compound linker is not publicly available, data for PROTACs with 16-atom PEG-based linkers provide a valuable benchmark for performance evaluation.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation EfficacyReference
PEG12Effective[1]
PEG16More Potent [1]

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG63092

Table 3: Influence of Linker Composition on CRBN Degradation in HEK293T cells

Linker TypeLinker CompositionCRBN DegradationReference
AlkylNine-atom alkyl chainConcentration-dependent decrease[1]
PEGThree PEG unitsWeak degradation[1]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Immunoblotting with Primary & Secondary Antibodies E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) to Determine DC50 & Dmax G->H

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of THP-PEG16-Alcohol Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the promising field of Proteolysis Targeting Chimeras (PROTACs), the analytical characterization of these complex molecules is a critical yet challenging endeavor. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of PROTACs containing a Tetrahydropyranyl (THP)-protected Polyethylene Glycol (PEG) linker, specifically focusing on THP-PEG16-alcohol. We delve into experimental protocols, present comparative data, and explore alternative analytical strategies to empower researchers in this dynamic field.

PROTACs, with their unique tripartite structure—a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them—present distinct analytical hurdles. The inclusion of a THP protecting group on a long PEG chain, such as in this compound, introduces further complexities related to stability and potential in-source fragmentation during mass spectrometry analysis. This guide aims to illuminate the path toward robust and reliable characterization of these next-generation therapeutics.

Standard Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The workhorse for quantitative analysis of small molecules in complex biological matrices, LC-MS/MS, remains the primary tool for PROTAC analysis. A typical workflow involves protein precipitation to extract the PROTAC from the sample, followed by chromatographic separation and detection using tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

Key Challenges with this compound Containing PROTACs:
  • Acid Lability of the THP Group: The Tetrahydropyranyl (THP) protecting group is susceptible to cleavage under acidic conditions. This is a significant consideration as acidic mobile phases (e.g., containing formic acid or trifluoroacetic acid) are commonly used in reversed-phase chromatography to improve peak shape and ionization efficiency. Cleavage of the THP group in-source or during sample handling can lead to an underestimation of the intact PROTAC concentration and the appearance of a prominent fragment ion at m/z 85, corresponding to the protonated dihydropyran.

  • PEG Linker Heterogeneity and Spectral Complexity: While this compound implies a discrete PEG length, commercial PEG reagents can exhibit some degree of polydispersity. This, combined with the tendency of the PEG chain to adduct with various cations (e.g., Na+, K+), can result in a complex mass spectrum with multiple charge states and adduct ions, potentially complicating data interpretation and quantification.

  • In-source Fragmentation of the PEG Linker: The long and flexible PEG chain can also be prone to fragmentation in the mass spectrometer's source, leading to a characteristic pattern of neutral losses of ethylene glycol units (44 Da).

Experimental Protocol: A Starting Point for LC-MS/MS Analysis

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or cell lysate, add 150 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid (or a buffer like ammonium formate to minimize THP cleavage).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic content to ensure good separation from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Intact PROTAC: Monitor the transition from the precursor ion [M+H]+ to a specific fragment ion.

    • THP-cleaved PROTAC: Monitor the transition from the [M-THP+H]+ precursor to a fragment.

    • Characteristic THP fragment: Monitor the transition for m/z 85.

  • Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

Data Presentation: Comparative LC-MS/MS Parameters
ParameterStandard MethodAlternative for THP Stability
Mobile Phase Additive 0.1% Formic Acid5 mM Ammonium Formate
Ion Source Temperature 120-150 °C100-120 °C (to minimize thermal degradation)
Cone Voltage Optimized for intact ionLowered to reduce in-source fragmentation
Collision Energy Optimized for specific fragmentsAdjusted for potential changes in precursor

Advanced and Alternative Analytical Strategies

While LC-MS/MS is indispensable for quantification, a deeper understanding of PROTAC behavior, including their interaction with target proteins and E3 ligases, requires more sophisticated techniques.

Native Mass Spectrometry

Native MS allows for the study of non-covalent protein-ligand and protein-protein interactions under near-physiological conditions. This technique is invaluable for confirming the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC efficacy.

Key Advantages:

  • Directly observes the intact ternary complex.

  • Provides stoichiometric information.

  • Can be used to screen for PROTAC efficacy by assessing the extent of ternary complex formation.

Experimental Considerations:

  • Requires specialized instrumentation (e.g., Q-TOF or Orbitrap).

  • Sample preparation is critical to preserve non-covalent interactions.

  • Uses volatile buffers like ammonium acetate.

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS adds another dimension of separation based on the size, shape, and charge of the ions. This can be particularly useful for separating different conformational states of the PROTAC and its complexes.

Key Advantages:

  • Provides structural information about the PROTAC and its complexes.

  • Can separate isomers and conformers.

  • Enhances peak capacity and signal-to-noise ratio.

Two-Dimensional Liquid Chromatography (2D-LC)

For highly complex samples or when extensive metabolite profiling is required, 2D-LC can provide significantly enhanced separation power compared to conventional 1D-LC. By using two columns with different separation mechanisms (e.g., strong cation exchange followed by reversed-phase), co-eluting interferences can be resolved, leading to more accurate quantification.

Visualizing the Workflow and Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis BiologicalMatrix Biological Matrix (Plasma, Lysate) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalMatrix->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC ESI Electrospray Ionization LC->ESI TandemMS Tandem Mass Spectrometry (MRM) ESI->TandemMS Data Data Acquisition TandemMS->Data cluster_fragmentation Potential In-Source Fragmentation Pathways IntactPROTAC Intact PROTAC [M+H]+ THP_Cleavage THP Cleavage (- C5H8O) IntactPROTAC->THP_Cleavage PEG_Fragmentation PEG Fragmentation (- n*C2H4O) IntactPROTAC->PEG_Fragmentation CleavedPROTAC [M-THP+H]+ THP_Cleavage->CleavedPROTAC THP_Fragment Dihydropyran Fragment (m/z 85) THP_Cleavage->THP_Fragment PEG_Fragments PEG_Fragments PEG_Fragmentation->PEG_Fragments Series of fragments with 44 Da spacing PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitination Degradation Degradation Ubiquitination->Degradation Proteasomal Degradation

The Length of the Leash: How PEG Linker Length Dictates Ternary Complex Formation and Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the impact of polyethylene glycol (PEG) linker length on the formation of the crucial ternary complex and the subsequent efficacy of PROTAC-mediated protein degradation. This guide provides researchers, scientists, and drug development professionals with a comparative look at how varying PEG linker lengths can influence the biophysical and cellular activity of these targeted protein degraders, supported by experimental data and detailed protocols.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity to trigger the ubiquitination and subsequent degradation of the POI. The linker connecting the POI-binding and E3-ligase-binding moieties is a critical determinant of a PROTAC's success, with polyethylene glycol (PEG) linkers being a popular choice due to their favorable physicochemical properties. The length of this PEG "leash" is not a trivial parameter; it profoundly impacts the stability of the ternary complex and, consequently, the efficiency of protein degradation.

The Balancing Act: Linker Length and Ternary Complex Stability

The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity. The PEG linker must be of an optimal length to allow the POI and E3 ligase to engage effectively without steric hindrance, yet not so long as to create an overly flexible and entropically unfavorable complex. An ideal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.

Quantitative Analysis: Correlating Linker Length with Ternary Complex Formation and Degradation

Systematic studies have demonstrated a clear relationship between PEG linker length and the efficacy of PROTACs. The following tables summarize key experimental findings, illustrating how linker length influences ternary complex binding affinity (KD), cooperativity (α), and the ultimate degradation of the target protein, as measured by the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).

Table 1: Impact of PEG Linker Length on Ternary Complex Formation and Degradation of SMARCA2

PROTACLinker CompositionTernary Complex Binding Affinity (KD, nM)Cooperativity (α)Degradation Potency (DC50, nM)
PROTAC 1PEG31001.250
PROTAC 2PEG4502.520
PROTAC 3PEG5255.010
PROTAC 4PEG6801.540

Data is illustrative and compiled from literature to show representative trends.

Table 2: Influence of Linker Length on Degradation of Estrogen Receptor α (ERα) and TANK-Binding Kinase 1 (TBK1)

Target ProteinLinker TypeLinker Length (atoms)Degradation Efficacy (DC50)Maximum Degradation (Dmax)
ERαPEG12Less Potent-
ERαPEG16More Potent-
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether213 nM96%
TBK1Alkyl/Ether29292 nM76%

This table presents a summary of findings from various studies to highlight the impact of linker length on degradation.[1][2]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruits UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: A simplified diagram of the PROTAC mechanism of action, from ternary complex formation to protein degradation.

Experimental_Workflow Experimental Workflow for Assessing PROTAC Efficacy cluster_Biophysical Biophysical Assays cluster_Cellular Cell-based Assays SPR Surface Plasmon Resonance (SPR) TernaryComplexFormation Assess Ternary Complex Formation (KD, Cooperativity) SPR->TernaryComplexFormation ITC Isothermal Titration Calorimetry (ITC) ITC->TernaryComplexFormation FRET FRET-based Assays FRET->TernaryComplexFormation CellCulture Cell Culture & PROTAC Treatment WesternBlot Western Blot CellCulture->WesternBlot ProteinDegradation Measure Protein Degradation WesternBlot->ProteinDegradation DC50_Dmax DC50 / Dmax Determination PROTAC_Design PROTAC Design & Synthesis (Varying PEG Linker Length) PROTAC_Design->SPR PROTAC_Design->ITC PROTAC_Design->FRET PROTAC_Design->CellCulture ProteinDegradation->DC50_Dmax

References

A Comparative Guide to In Vitro Degradation Assays for PROTACs: Evaluating the Role of the Linker with a Focus on THP-PEG16-alcohol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted drug discovery by enabling the degradation of specific proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of in vitro degradation assays for PROTACs, with a focus on the performance of different linker types, including polyethylene glycol (PEG) linkers analogous to THP-PEG16-alcohol, and other common alternatives like alkyl chains.

The Central Role of the Linker in PROTAC Function

The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a poorly designed linker can result in steric hindrance or unfavorable conformations, compromising degradation efficiency.[1]

Linkers are broadly categorized into flexible and rigid types.[1]

  • Flexible Linkers: The most common flexible linkers are alkyl and PEG chains.[2]

    • Alkyl Chains: These are simple hydrocarbon chains that offer high conformational flexibility. While synthetically accessible, their hydrophobicity can negatively impact the solubility of the PROTAC.

    • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers. This compound is an example of a long-chain PEG linker.

  • Rigid Linkers: These often incorporate cyclic structures (e.g., piperazine, piperidine) to introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation and potentially increase potency and metabolic stability.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the in vitro degradation performance of PROTACs with different linker types and lengths. While direct data for this compound is not available in the reviewed literature, the data for long-chain PEG linkers provides a valuable benchmark.

Table 1: Impact of Linker Length on the Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar> 75
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on the Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation EfficacyReference
Alkyl9, 12, 19, 21Less effective
Alkyl16Optimal

Table 3: Comparison of Linker Composition on CRBN Degradation in HEK293T cells

Linker CompositionDegradation of CRBNReference
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Table 4: Physicochemical Properties of Different Linker Types

Linker TypeKey Physicochemical PropertiesImpact on PROTAC Performance
Alkyl Chains Hydrophobic, flexibleCan decrease solubility. Flexibility may be beneficial for some ternary complex formations.
PEG Chains (e.g., this compound) Hydrophilic, flexibleImproves solubility and cell permeability. The length is critical and needs to be optimized for each target.
Rigid Linkers Conformational constraint, often more polarCan improve potency and metabolic stability by pre-organizing the PROTAC.

Experimental Protocols for Key In Vitro Degradation Assays

Accurate and reproducible experimental data are essential for the evaluation of PROTACs. The following are detailed methodologies for key in vitro assays.

Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa, 22Rv1) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)

It is important to assess the cytotoxic effects of the PROTAC to distinguish targeted degradation from general toxicity.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with a serial dilution of the PROTAC and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Reagent Addition:

    • Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein.

  • Western Blotting for Ubiquitin:

    • Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased ubiquitination signal upon PROTAC treatment indicates the intended mechanism of action.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Experimental_Workflow start Start: PROTAC Synthesis (with different linkers) cell_culture Cell Culture start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT/CCK-8) treatment->viability lysis Cell Lysis treatment->lysis data_analysis Data Analysis (DC50, Dmax, IC50) viability->data_analysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant ubiquitination Ubiquitination Assay lysis->ubiquitination western_blot Western Blotting protein_quant->western_blot western_blot->data_analysis ubiquitination->data_analysis end Conclusion: Linker Performance Comparison data_analysis->end

References

case studies of successful PROTACs using THP-PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Proteolysis-Targeting Chimeras (PROTACs) is crucial for researchers in drug discovery to understand the structure-activity relationships that govern their efficacy. While initial interest may lie in specific linker types like tetrahydropyran-polyethylene glycol (THP-PEG), a review of prominent clinical candidates reveals a trend towards more rigid linker structures. This guide provides a detailed comparison of successful PROTACs, clarifying the role of linker composition and providing insights into the experimental validation of these molecules.

The Evolving Role of the PROTAC Linker

PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2][3] The molecule consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.[1][4]

Initially, flexible linkers, such as those based on polyethylene glycol (PEG), were widely used due to their hydrophilicity, which can improve solubility, and the ease with which their length can be modified. However, extensive research has shown that the linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). Consequently, clinically advanced PROTACs often feature more rigid and optimized linkers.

For instance, Bavdegalutamide (ARV-110), a leading Androgen Receptor (AR) degrader in clinical trials for prostate cancer, utilizes a short and rigid piperidine-piperazine linker, not a flexible PEG-based one. Similarly, Vepdegestrant (ARV-471), an Estrogen Receptor (ER) degrader for breast cancer, also incorporates a rigid linker to ensure optimal orientation of the bound proteins.

This guide will focus on well-characterized preclinical PROTACs, particularly those targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins (e.g., BRD4), where the impact of linker composition, including PEG-based structures, has been extensively studied.

General Mechanism of PROTAC Action

The fundamental action of a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be visualized as a catalytic cycle where the PROTAC molecule facilitates the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Case Study: Comparison of BRD4-Degrading PROTACs

The degradation of BET proteins, particularly BRD4, is a validated therapeutic strategy in oncology. Several well-studied PROTACs, including MZ1 (VHL-based) and dBET1 (CRBN-based), have provided invaluable insights into the principles of PROTAC design.

MZ1 is a potent BRD4 degrader that links the BET inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ligase via a PEG-based linker. In contrast, dBET1 uses the same JQ1 warhead but is connected to a thalidomide-like ligand for the Cereblon (CRBN) E3 ligase, also through a PEG-based linker. The comparison between these molecules highlights how both linker composition and E3 ligase choice affect degradation efficiency and selectivity.

Performance Data Comparison

The following table summarizes the key performance data for MZ1 and dBET1, showcasing their efficacy in degrading BRD4 in specific cancer cell lines.

ParameterMZ1dBET1Cell LineReference
E3 Ligase Recruited VHLCRBNN/A
DC50 (BRD4 Degradation) 2-20 nM~20-200 nM (varies)HeLa, 22Rv1, LS174t
Dmax (Max Degradation) >90%>90%HeLa, 22Rv1
Selectivity Degrades BRD2, BRD3, BRD4Degrades BRD2, BRD3, BRD4HeLa
Ternary Complex Cooperativity (α) with BRD4-BD2 ~5 (High)Lower than MZ1N/A
  • DC50 : Half-maximal degradation concentration. Lower values indicate higher potency.

  • Dmax : Maximum percentage of protein degradation achieved.

  • Cooperativity (α) : A measure of how much the binding of one protein (e.g., BRD4) to the PROTAC enhances the binding of the second protein (e.g., VHL). An α > 1 indicates positive cooperativity, which is a hallmark of efficient PROTACs.

Studies have shown that MZ1 is broadly active across many cell lines, whereas dBET1 activity can be more variable and cell-line dependent. The high cooperativity observed with MZ1 in forming a ternary complex with BRD4's second bromodomain (BD2) and VHL is a key driver of its high potency.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for key assays used to characterize PROTACs.

Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Experimental Workflow:

WB_Workflow cluster_main Western Blot Workflow for PROTAC Efficacy A 1. Cell Seeding B 2. PROTAC Treatment (e.g., 24h incubation with varying concentrations) A->B C 3. Cell Lysis (Harvest & extract proteins) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (to PVDF/Nitrocellulose membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry to quantify protein bands) H->I

Caption: Workflow for assessing protein degradation via Western Blot.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time, typically 18-24 hours.

  • Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinities and kinetics of the binary (PROTAC-protein) and ternary (protein-PROTAC-protein) complexes.

Methodology:

  • Immobilization: Covalently immobilize a purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Binary Binding: To measure the binary affinity of the PROTAC for the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the binding response. To measure the binary affinity for the POI, inject a series of POI concentrations over a surface with a captured PROTAC (or vice-versa).

  • Ternary Complex Binding: To assess ternary complex formation, inject a constant, saturating concentration of the POI (e.g., a BRD4 bromodomain) mixed with a range of PROTAC concentrations over the immobilized E3 ligase surface.

  • Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary interactions or steady-state affinity models for ternary complexes) to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). Cooperativity (α) can be calculated by comparing the affinity of the POI to the PROTAC-E3 complex versus its affinity for the PROTAC alone.

Conclusion

The development of successful PROTACs is a multi-parameter optimization challenge where the linker plays a pivotal role. While flexible PEG linkers are valuable tools, especially in preclinical discovery and for establishing structure-activity relationships, the trend for clinical candidates is a move towards more conformationally restricted linkers. Case studies of BRD4 degraders like MZ1 and dBET1 demonstrate that linker chemistry, in concert with the choice of warhead and E3 ligase ligand, profoundly impacts degradation potency, selectivity, and ternary complex cooperativity. The experimental protocols provided herein serve as a foundation for researchers to rigorously evaluate and compare the performance of novel PROTAC molecules.

References

The Strategic Advantage of THP Protecting Groups in Multi-Step PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step Proteolysis Targeting Chimera (PROTAC) synthesis, the selection of an appropriate protecting group strategy is a critical determinant of overall efficiency and success. Among the arsenal of available protecting groups for hydroxyl functionalities, the tetrahydropyranyl (THP) group offers a unique combination of stability, ease of introduction, and mild deprotection conditions, presenting distinct advantages in the complex synthetic routes leading to these promising heterobifunctional molecules.

PROTACs, with their modular design consisting of a target protein ligand, an E3 ligase ligand, and a connecting linker, often require multi-step synthetic sequences.[1][2] This complexity necessitates the use of protecting groups to mask reactive functional groups, such as hydroxyl moieties, on the warhead, E3 ligase ligand, or linker precursors, preventing undesired side reactions during subsequent transformations.[3] An ideal protecting group should be robust enough to withstand various reaction conditions and be selectively removable without affecting other sensitive functionalities within the intricate PROTAC structure.

This guide provides a comparative analysis of the THP protecting group against other common alcohol protecting groups, supported by general principles of organic synthesis and inferred advantages for PROTAC construction.

Comparison of Common Alcohol Protecting Groups

The choice of a protecting group is a strategic decision based on the specific requirements of the synthetic route. The following table summarizes the key characteristics of the THP protecting group in comparison to other frequently used alternatives.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStabilityKey Advantages for PROTAC SynthesisPotential Drawbacks
Tetrahydropyranyl THP Dihydropyran (DHP), catalytic acid (e.g., p-TsOH, PPTS)Mild acidic conditions (e.g., AcOH in THF/H₂O, PPTS in EtOH)Stable to strong bases, organometallics, hydrides, and many oxidizing/reducing agents.Orthogonality: Easily removed under mild acidic conditions that are often compatible with other protecting groups (e.g., Boc, Fmoc) used in PROTAC synthesis. Cost-Effective: Dihydropyran is an inexpensive reagent. Ease of Introduction: Protection is typically high-yielding and straightforward.Introduction of a new stereocenter, leading to diastereomers which can complicate purification and characterization.
tert-Butyldimethylsilyl TBS TBS-Cl, imidazole or other baseFluoride sources (e.g., TBAF), or acidic conditionsGenerally more stable than THP to a wider range of conditions.Higher stability can be advantageous in longer, more complex syntheses. No new stereocenter is formed.Deprotection with fluoride can sometimes be problematic with other silicon-containing reagents. Stronger acidic conditions for removal may affect other acid-labile groups.
Benzyl Bn Benzyl bromide or chloride, strong base (e.g., NaH)Hydrogenolysis (H₂, Pd/C), or strong acidVery stable to a wide range of acidic and basic conditions.High stability.Deprotection via hydrogenolysis is not compatible with molecules containing other reducible functional groups (e.g., alkynes, alkenes, nitro groups) which may be present in PROTACs.
Methoxymethyl MOM MOM-Cl, base (e.g., DIPEA)Acidic conditions (often stronger than for THP)Stable to basic conditions.Stable to a range of nucleophilic and basic reagents.MOM-Cl is a carcinogen. Deprotection often requires harsher acidic conditions than THP.

The THP Advantage in Orthogonal PROTAC Synthesis Strategies

The modular nature of PROTAC synthesis often involves the use of "click chemistry" or sequential amide bond formations to connect the warhead, linker, and E3 ligase ligand.[1][4] This frequently requires an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting each other. This is where the THP group excels.

For instance, a common scenario in PROTAC synthesis involves the protection of a hydroxyl group on a linker precursor while performing reactions on a Boc-protected amine on the E3 ligase ligand. The THP group is stable to the basic conditions required for subsequent modifications and can be selectively removed under mild acidic conditions that will not cleave the Boc group. This orthogonality is crucial for the successful and efficient assembly of the final PROTAC molecule.

Experimental Workflow: THP Protection and Deprotection in a PROTAC Synthesis Context

The following diagrams illustrate a generalized experimental workflow for the protection of a hydroxyl group with THP and its subsequent deprotection in a hypothetical multi-step PROTAC synthesis.

THP_Protection_Workflow THP Protection Workflow cluster_protection Protection Step cluster_synthesis Multi-Step PROTAC Assembly cluster_deprotection Deprotection Step start Alcohol-containing Fragment (e.g., Linker Precursor) reagents Dihydropyran (DHP) catalytic p-TsOH DCM, rt start->reagents 1. product THP-protected Fragment reagents->product 2. synthesis Coupling Reactions (e.g., Amide bond formation, Click chemistry) product->synthesis intermediate Fully Assembled, THP-protected PROTAC synthesis->intermediate deprotection_reagents Acetic Acid, THF, H₂O rt or mild heat intermediate->deprotection_reagents 3. final_protac Final Deprotected PROTAC deprotection_reagents->final_protac 4.

Caption: Generalized workflow for THP protection and deprotection in PROTAC synthesis.

Signaling Pathway of a Generic PROTAC

To understand the biological context in which these synthesized molecules operate, the following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_MoA General PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Detailed Experimental Protocols

General Procedure for THP Protection of an Alcohol

To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, is added 3,4-dihydro-2H-pyran (DHP, 1.5 eq). A catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq) is then added, and the reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the THP-protected alcohol.

General Procedure for THP Deprotection

The THP-protected compound (1.0 eq) is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 3:1:1 v/v/v, 0.1 M). The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the deprotected alcohol.

Conclusion

While no single protecting group is universally superior, the THP group offers a compelling set of advantages for the multi-step synthesis of PROTACs. Its stability to a wide range of common synthetic reagents, coupled with its mild and selective removal under acidic conditions, makes it an excellent choice for orthogonal protection strategies. This allows for the efficient and controlled assembly of complex PROTAC architectures, ultimately accelerating the discovery and development of these transformative therapeutics. Researchers should, however, remain mindful of the potential for diastereomer formation and select their protecting group strategy based on the specific demands of their synthetic route.

References

Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to degrade specific proteins, are defined by three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and the linker that connects them. The linker is far from a passive spacer; its length, composition, and rigidity are pivotal in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3]

This guide provides a comparative analysis of flexible and rigid linkers in PROTAC design, supported by experimental data and detailed methodologies for key characterization assays.

The Critical Role of the Linker

The linker's primary function is to position the target protein and the E3 ligase in a productive orientation for ubiquitination and subsequent degradation.[1][2] An ideal linker facilitates the formation of a stable and efficient ternary complex (Target Protein-PROTAC-E3 Ligase) while also conferring favorable physicochemical properties to the PROTAC molecule, such as solubility and cell permeability. The choice between a flexible or rigid linker can dramatically impact the overall performance of a PROTAC.

Comparative Analysis of Flexible and Rigid Linkers

Flexible Linkers

Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, have been widely used in early PROTAC development due to their synthetic tractability and the ease with which their length can be modified. Approximately 55% of reported PROTACs utilize PEG linkers, and around 30% use alkyl chains.

Advantages:

  • Synthetic Accessibility: Alkyl and PEG chains are readily incorporated into PROTAC structures using established chemical methods.

  • Conformational Sampling: Their flexibility allows the PROTAC to adopt multiple conformations, potentially facilitating the initial formation of the ternary complex.

  • Improved Solubility: Hydrophilic PEG linkers can enhance the aqueous solubility and cell permeability of the PROTAC molecule.

Disadvantages:

  • Entropic Penalty: The high degree of conformational freedom can lead to an entropic cost upon binding to form the ternary complex, potentially destabilizing it.

  • Hydrophobicity (Alkyl Chains): Simple alkyl chains are hydrophobic, which can negatively impact solubility and lead to non-specific binding.

  • Metabolic Instability: PEG linkers, in particular, may be susceptible to metabolic degradation.

Rigid Linkers

Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings), alkynes, or other constrained motifs to limit conformational flexibility. There is a growing interest in utilizing these more sophisticated linkers to achieve improved potency and drug-like properties.

Advantages:

  • Conformational Pre-organization: Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially increasing potency.

  • Enhanced Ternary Complex Stability: By limiting flexibility, rigid linkers can lead to more stable and productive ternary complexes. This can be further enhanced by designing linkers that form specific interactions, such as π-π stacking, with the target protein or E3 ligase.

  • Improved Metabolic Stability: The incorporation of cyclic or aromatic moieties can enhance the metabolic stability of the PROTAC.

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and resource-intensive.

  • Potential for Steric Hindrance: A poorly designed rigid linker may introduce steric clashes that prevent the formation of a productive ternary complex.

Quantitative Data Comparison

The following table summarizes representative data from various studies, illustrating the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different targets and E3 ligases can be challenging.

TargetE3 LigaseLinker TypeKey FindingReference
CRBNVHLAlkyl vs. PEGA nine-atom alkyl chain induced concentration-dependent degradation of CRBN, while replacing it with three PEG units resulted in only weak degradation.
BETVHLFlexible (PEG) vs. Rigid (Macrocyclic)A macrocyclic linker, designed to reduce conformational freedom, maintained comparable degradation potency to its flexible counterpart (MZ1) despite having a lower binary binding affinity, suggesting an increase in ternary complex formation efficiency.
Androgen Receptor (AR)VHLFlexible vs. Rigid (Piperidine/Piperazine)Modification of a flexible linker to a more rigid structure containing piperidine and piperazine connections significantly increased metabolic stability and therapeutic potency of ARV-110.
FLT3CRBNPEG-basedDegradation potency was highly dependent on the linker length, with an optimal length leading to significantly enhanced degradation.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the quantification of target protein degradation following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • Treat cells with various concentrations of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Denature the protein lysates by boiling in Laemmli sample buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
  • Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
  • Quantify the band intensities using densitometry software. The percentage of degradation is calculated relative to the vehicle-treated control.

Biophysical Assays for Ternary Complex Characterization

Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are used to characterize the formation and stability of the ternary complex.

General Workflow (SPR Example):

  • Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip.

  • Inject the PROTAC at various concentrations to measure the binary interaction.

  • In a separate experiment, inject the target protein alone to assess non-specific binding.

  • To measure ternary complex formation, inject the target protein pre-incubated with varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data analysis is performed using the instrument's software to determine binding affinities (KD) and cooperativity.

Visualizing PROTAC Mechanisms and Design Logic

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (Flexible or Rigid Linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Proximity-induced Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Catalyzes Linker_Selection_Workflow Linker Selection Workflow Start Start: Known Warhead and E3 Ligand FlexLinker Synthesize PROTACs with Flexible Linkers (PEG/Alkyl) of Varying Lengths Start->FlexLinker DegAssay1 Initial Degradation Screen (e.g., Western Blot) FlexLinker->DegAssay1 DegAssay1->Start If no degradation, re-evaluate ligands/attachment points RigidLinker Synthesize PROTACs with Rigid/Constrained Linkers DegAssay1->RigidLinker If degradation is observed DegAssay2 Degradation Screen (DC50/Dmax) RigidLinker->DegAssay2 BiophysAssay Biophysical Characterization (SPR, ITC, etc.) DegAssay2->BiophysAssay Select potent degraders PK_PD Pharmacokinetic/ Pharmacodynamic Studies BiophysAssay->PK_PD Confirm ternary complex formation & stability Optimized Optimized PROTAC PK_PD->Optimized

References

Safety Operating Guide

Safe Disposal of THP-PEG16-alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of THP-PEG16-alcohol, a bifunctional molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Chemical and Safety Data Overview

PropertyPolyethylene Glycol (PEG)Tetrahydropyranyl (THP) EthersThis compound (Inferred)
Hazard Classification Generally considered non-hazardous and biocompatible.[1]Can be irritants; the protecting group is acid-labile.[2][3]Expected to be a low-hazard chemical, though caution is advised due to the THP group.
Toxicity Low toxicity.[1]Low to moderate toxicity.Expected to have low toxicity.
Environmental Impact Readily biodegradable.[1]The cleaved THP group byproducts should be considered in disposal.The PEG component is biodegradable.
Primary Hazards MinimalPotential for mild irritation. The cleavage of the THP group can produce byproducts that may require specific handling.Mild irritant. Acidic conditions can release 2-hydroxytetrahydropyran.

Experimental Protocol: Deprotection of this compound for Disposal

In situations where institutional policy requires the neutralization of reactive functional groups before disposal, the acid-labile THP ether can be cleaved. This procedure converts the THP-protected end of the molecule to a hydroxyl group, yielding PEG-16 diol and 2-hydroxytetrahydropyran.

Materials:

  • This compound waste

  • Dilute aqueous acid (e.g., 1 M HCl or acetic acid)

  • Sodium bicarbonate solution

  • pH paper or pH meter

  • Appropriate glass waste container

Procedure:

  • Segregation: Collect waste containing this compound in a designated, clearly labeled container.

  • Acidification: In a well-ventilated fume hood, slowly add a dilute aqueous acid to the waste container. The THP ether is readily cleaved under mild acidic conditions.

  • Reaction Time: Stir the mixture at room temperature for 1-2 hours to ensure complete deprotection.

  • Neutralization: Carefully add sodium bicarbonate solution to neutralize the acid. Check the pH with pH paper or a pH meter to ensure it is between 6 and 8.

  • Disposal: The resulting solution, containing primarily polyethylene glycol diol, can now be disposed of according to the polyethylene glycol disposal procedures outlined below.

Deprotection_Workflow cluster_workflow Deprotection Workflow for this compound Disposal A Segregate this compound Waste B Acidify with Dilute Acid (e.g., 1M HCl) A->B In Fume Hood C Stir for 1-2 Hours B->C Ensure Complete Reaction D Neutralize with Sodium Bicarbonate C->D Adjust pH to 6-8 E Dispose as PEG Waste D->E Follow PEG Disposal Protocol

Figure 1. Workflow for the deprotection of this compound prior to disposal.

Disposal Procedures

1. For Untreated this compound Waste:

  • Waste Characterization: Although polyethylene glycol is generally considered non-hazardous, it is prudent to treat any derivative with caution. If the this compound is mixed with other chemicals, the entire mixture should be characterized based on its most hazardous component.

  • Containerization: Collect waste in a clearly labeled, leak-proof container. The label should read "Hazardous Waste" and include the chemical name "this compound".

  • Licensed Disposal: Arrange for collection by a licensed chemical waste disposal contractor. This is the most common and recommended practice for chemical waste.

2. For Deprotected (PEG-16 Diol) Waste:

  • Environmental Considerations: Polyethylene glycol is biodegradable and does not bioaccumulate, posing a low risk to the environment. However, direct disposal into wastewater systems should be avoided as it can impact the biological and chemical oxygen demand in treatment facilities.

  • Disposal Options:

    • Licensed Contractor: The safest and most compliant method is to have the neutralized waste collected by a licensed disposal contractor.

    • Solid Waste (for small quantities): For very small quantities, after neutralization and absorption onto an inert material like vermiculite or sand, the solid waste can be placed in a sealed container and disposed of in the regular trash. However, this is subject to local regulations.

Disposal_Decision_Tree cluster_tree Disposal Decision Tree for this compound Start This compound Waste Deprotect Deprotect THP Group? Start->Deprotect Untreated Dispose as Untreated Waste Deprotect->Untreated No Deprotected Dispose as PEG Waste Deprotect->Deprotected Yes LicensedContractor1 Licensed Waste Contractor Untreated->LicensedContractor1 SmallQuantity Small Quantity? Deprotected->SmallQuantity LicensedContractor2 Licensed Waste Contractor SmallQuantity->LicensedContractor2 No SolidWaste Absorb and Dispose as Solid Waste SmallQuantity->SolidWaste Yes

Figure 2. Decision tree for the proper disposal of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Ventilation: Handle the chemical and perform any reactions, including deprotection, in a well-ventilated laboratory fume hood.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as chemical waste.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling THP-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling THP-PEG16-alcohol. It offers procedural guidance for safe operational use and disposal, ensuring the well-being of laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesASTM D6978 (Chemo-rated) or equivalentProvides a barrier against skin contact and absorption. Double gloving is recommended.
Eye Protection Safety GogglesANSI Z87.1Protects eyes from splashes and aerosols.
Face Protection Face ShieldANSI Z87.1To be worn in conjunction with safety goggles, especially when there is a risk of splashing.
Body Protection Laboratory CoatPolyethylene-coated polypropylene or similar non-absorbent materialProtects against spills and contamination of personal clothing. Should be disposable and close at the back.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder form to prevent inhalation of fine particles. A fume hood should be used for all manipulations.
Foot Protection Closed-toe shoes-Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Donning PPE:

  • Put on inner gloves.

  • Don the laboratory coat, ensuring it is fully buttoned.

  • Put on outer gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

  • Don safety goggles and a face shield.

  • If handling powder outside of a contained system, wear an N95 respirator.

3. Handling this compound:

  • Carefully weigh and handle the compound to minimize the generation of dust or aerosols.

  • Use dedicated spatulas and glassware.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Decontaminate the work surface with an appropriate solvent.

  • Remove outer gloves first, turning them inside out as you remove them.

  • Remove the laboratory coat, face shield, and goggles.

  • Remove inner gloves last.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]

1. Waste Segregation and Collection:

  • Collect all disposable materials that have come into contact with this compound (e.g., gloves, wipes, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Collect liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.[1]

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Labeling:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Include the date of accumulation and the responsible researcher's name.

3. Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are tightly sealed to prevent leaks or spills.

4. Final Disposal:

  • Arrange for pick-up and disposal by a certified hazardous waste management company.

  • Never dispose of this compound or its containers in the regular trash or down the drain. While polyethylene glycol itself is biodegradable, the overall compound's properties may not be suitable for sewer disposal.[2]

Workflow for Handling this compound

G prep Preparation - Verify fume hood function - Gather all materials ppe Don PPE - Double gloves - Lab coat - Goggles & Face Shield prep->ppe handling Chemical Handling - Weighing and transfer - Solution preparation ppe->handling decon Decontamination - Clean work surfaces - Sanitize equipment handling->decon waste Waste Collection - Segregate solid & liquid waste - Label containers handling->waste doff_ppe Doff PPE - Remove outer gloves first - Wash hands thoroughly decon->doff_ppe doff_ppe->waste disposal Final Disposal - Store in designated area - Arrange for licensed pickup waste->disposal

A diagram illustrating the safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.